4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-amino-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S2/c9-6-1-3-7(4-2-6)16(13,14)12-8-11-10-5-15-8/h1-5H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEAASNFYTUARU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873827 | |
| Record name | 2-Sulfanilamido-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16806-29-4 | |
| Record name | NSC35261 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Sulfanilamido-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the synthesis and detailed analytical characterization of 4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide, a molecule of significant interest in medicinal chemistry. This compound integrates two key pharmacophores: the sulfanilamide core, renowned for its antibacterial properties, and the 2-amino-1,3,4-thiadiazole moiety, a versatile scaffold found in a wide array of biologically active agents.[1] This document outlines a robust, multi-step synthetic protocol, delves into the underlying reaction mechanisms, and presents a systematic workflow for structural elucidation and purity confirmation using modern spectroscopic techniques. It is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Strategic Overview & Rationale
The design of novel therapeutic agents often involves the strategic combination of known bioactive scaffolds. The target molecule, this compound, is a classic example of this "combi-targeting" approach.[2] The sulfonamide group is a cornerstone of antibacterial therapy, while the 1,3,4-thiadiazole ring is recognized for its diverse pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4]
The synthesis strategy detailed herein is designed for efficiency and control, employing a protective group strategy to ensure regioselectivity and high yields. The subsequent characterization protocol serves as a self-validating system to unequivocally confirm the identity and purity of the synthesized compound.
Synthesis Methodology
The synthesis is logically approached in three primary stages:
-
Preparation of the Thiadiazole Nucleus: Synthesis of the key intermediate, 2-amino-1,3,4-thiadiazole.
-
Protected Coupling Reaction: Condensation of the thiadiazole intermediate with a protected sulfonyl chloride.
-
Deprotection: Removal of the protecting group to yield the final target compound.
This pathway is illustrated in the workflow below.
Caption: Overall workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis
Materials & Reagents:
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or Formic Acid
-
4-Acetylaminobenzenesulfonyl chloride
-
Anhydrous Pyridine
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware and safety equipment
Step 1: Synthesis of 2-Amino-1,3,4-thiadiazole
Causality: The formation of the 1,3,4-thiadiazole ring from thiosemicarbazide is a classic cyclization reaction.[5] The use of a dehydrating agent and acid catalyst like phosphorus oxychloride facilitates the intramolecular cyclization and dehydration needed to form the stable aromatic heterocyclic ring.[6] An alternative, greener approach involves heating thiosemicarbazide with formic acid.[7]
-
Procedure (Using POCl₃): In a round-bottom flask equipped with a reflux condenser and placed in an ice bath, cautiously add thiosemicarbazide to an excess of phosphorus oxychloride with stirring.
-
After the initial exothermic reaction subsides, slowly heat the mixture to reflux and maintain for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice to decompose the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and a precipitate forms.
-
Filter the crude product, wash thoroughly with cold water, and recrystallize from hot water or ethanol to yield pure 2-amino-1,3,4-thiadiazole.
Step 2: Synthesis of N-(4-acetylaminophenyl)sulfonyl-N'-(1,3,4-thiadiazol-2-yl)amine (Protected Intermediate)
Causality: This step involves a nucleophilic substitution reaction. The amino group of the thiadiazole acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. Pyridine serves a dual purpose: it acts as a solvent and as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[8][9] The acetyl group on the 4-aminobenzenesulfonyl chloride prevents the more nucleophilic aniline amine from participating in undesired side reactions.
-
Dissolve the synthesized 2-amino-1,3,4-thiadiazole in a minimal amount of anhydrous pyridine in a dry flask.
-
With vigorous stirring, add 4-acetylaminobenzenesulfonyl chloride portion-wise to the solution. An increase in temperature may be observed.
-
Heat the reaction mixture at 50-60°C for 1-2 hours to ensure the completion of the reaction.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into a beaker of cold water or dilute HCl to precipitate the product.
-
Filter the solid, wash with water to remove pyridine hydrochloride, and dry the crude protected intermediate.
Step 3: Synthesis of this compound (Final Product)
Causality: The final step is the hydrolysis of the acetamide protecting group. Basic hydrolysis (saponification) is employed, where hydroxide ions attack the carbonyl carbon of the acetyl group, leading to the formation of the free amine and sodium acetate.
-
Suspend the crude protected intermediate in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Heat the mixture to reflux for 30-60 minutes until the solid dissolves, indicating the completion of the hydrolysis.[8]
-
Cool the resulting solution and carefully neutralize it with dilute hydrochloric acid. The final product will precipitate out at its isoelectric point.
-
Filter the white precipitate, wash extensively with cold deionized water to remove any residual salts, and dry under vacuum.
-
Recrystallize the final product from an appropriate solvent system (e.g., aqueous ethanol) to achieve high purity.
Characterization Workflow
A multi-technique approach is essential for the unambiguous confirmation of the final product's structure and purity. The logical flow of analysis ensures that each piece of data corroborates the others.
Caption: Systematic workflow for the characterization of the final product.
Analytical Data & Interpretation
The following table summarizes the expected analytical data for this compound.
| Technique | Parameter | Expected Observation / Value | Interpretation & Justification |
| Physical | Appearance | White to off-white crystalline solid | Consistent with purified organic sulfonamides. |
| Melting Point | ~186°C[9] | A sharp melting point range indicates high purity. | |
| FT-IR | N-H stretch (amine) | 3400-3300 cm⁻¹ (two bands) | Confirms the presence of the primary -NH₂ group. |
| N-H stretch (sulfonamide) | ~3250 cm⁻¹ (broad) | Indicates the N-H bond of the sulfonamide linkage. | |
| S=O stretch (sulfonamide) | 1350-1300 cm⁻¹ & 1180-1160 cm⁻¹ | Asymmetric and symmetric stretching, characteristic of the -SO₂- group.[10] | |
| C=N stretch (thiadiazole) | ~1620 cm⁻¹ | Confirms the presence of the C=N bond within the thiadiazole ring.[4] | |
| ¹H NMR | δ ~5.8-6.0 ppm (s, 2H) | Singlet for the two protons of the aniline -NH₂ group. | Disappearance of the acetyl singlet (~2.1 ppm) from the precursor confirms deprotection. |
| δ ~6.6-6.8 ppm (d, 2H) | Doublet for the two aromatic protons ortho to the -NH₂ group. | The upfield shift is due to the electron-donating effect of the amino group. | |
| δ ~7.6-7.8 ppm (d, 2H) | Doublet for the two aromatic protons ortho to the -SO₂- group. | The downfield shift is due to the electron-withdrawing effect of the sulfonamide group. | |
| δ ~8.5-9.0 ppm (s, 1H) | Singlet for the proton on the thiadiazole ring. | The chemical shift is characteristic of protons on electron-deficient heterocyclic rings. | |
| δ ~11.0-12.0 ppm (s, 1H) | Broad singlet for the sulfonamide N-H proton.[2][11] | Highly deshielded and often exchanges with D₂O. | |
| ¹³C NMR | δ ~113-115 ppm | Aromatic carbons ortho to the -NH₂ group. | Shielded by the electron-donating group. |
| δ ~128-130 ppm | Aromatic carbons ortho to the -SO₂- group. | Deshielded by the electron-withdrawing group. | |
| δ ~150-155 ppm | Aromatic carbon attached to the -NH₂ group. | ||
| δ ~160-170 ppm | Two distinct signals for the C2 and C5 carbons of the thiadiazole ring.[2] | Confirms the heterocyclic ring structure. | |
| Mass Spec. | [M+H]⁺ | m/z ≈ 271.03 | Corresponds to the calculated molecular weight (C₈H₈N₄O₂S₂) of 270.31 g/mol plus a proton. |
Safety & Handling
All experimental procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Avoid inhalation and skin contact.
-
Sulfonyl Chlorides: Corrosive and moisture-sensitive. Handle in a dry environment.
-
Acids and Bases (HCl, NaOH): Corrosive. Handle with care to avoid skin and eye contact.
All chemical waste should be disposed of in accordance with institutional and local environmental regulations.
References
- Journal of Chemical Education and Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole.
- JETIR. (2023). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO.
- PMC. (n.d.). Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives.
- RSC Publishing. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
-
Guidechem. (n.d.). 4-amino-n-(5-ethyl-[3][6][12]thiadiazol-2-yl)-benzenesulfonamide. Retrieved from Guidechem.
- Sigma-Aldrich. (n.d.). 4-amino-n-(5-ethyl-(1,3,4)thiadiazol-2-yl)-benzenesulfonamide, hydrate.
- PubMed. (n.d.). Sulfonamide-1,2,4-thiadiazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies.
- MDPI. (n.d.). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols.
- MDPI. (n.d.). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism.
- Exploring the IR spectral features and antimicrobial activity of 1,3,4-thiadiazole derivatives. (2025, November 8). PK. University.
- ChemicalBook. (n.d.). 2-Amino-1,3,4-thiadiazole synthesis.
- RSC Publishing. (2023, April 3). Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and.
- Semantic Scholar. (2023, March 21). Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles.
- NIH. (2023, April 3). Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect.
-
ChemicalBook. (2023, May 4). 4-AMINO-N-(5-ETHYL-[3][6][12]THIADIAZOL-2-YL)-BENZENESULFONAMIDE. Retrieved from ChemicalBook.
- PubChem. (n.d.). 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide hydrochloride.
- AA Blocks. (n.d.). 144-82-1 | 4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide.
- MDPI. (2021, August 25). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.
- PubMed. (n.d.). Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives.
- NIH. (n.d.). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.
- ACS Publications. (2014, December 15). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation.
Sources
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. jetir.org [jetir.org]
- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 7. 2-Amino-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 4-AMINO-N-(5-ETHYL-[1,3,4]THIADIAZOL-2-YL)-BENZENESULFONAMIDE | 94-19-9 [chemicalbook.com]
- 10. Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. jocpr.com [jocpr.com]
An In-Depth Technical Guide on the Mechanism of Action of 4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide (Sulfathiazole)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide, commonly known as sulfathiazole, is a sulfonamide antibiotic that has played a pivotal role in the history of antimicrobial therapy.[1] Although its systemic use in humans has declined with the advent of newer, less toxic antibiotics, its mechanism of action remains a cornerstone of antibacterial drug discovery and a subject of significant scientific interest.[1][2] This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the antibacterial activity of sulfathiazole, delving into its primary mode of action, the biochemical pathways it targets, and the molecular basis of bacterial resistance. We will also explore the broader pharmacological context of thiazole derivatives and provide detailed experimental protocols for studying the activity of this class of compounds.
Introduction: The Significance of Sulfathiazole
Sulfathiazole is an organosulfur compound belonging to the sulfonamide class of drugs.[2] Historically, it was a widely used oral and topical antimicrobial for treating a variety of bacterial infections.[1][2] While its use in human medicine has been largely superseded due to the potential for toxicity and the prevalence of bacterial resistance, sulfathiazole is still employed in some veterinary applications and serves as a crucial reference compound in antimicrobial research.[3][4] The enduring relevance of sulfathiazole lies in its well-elucidated mechanism of action, which provides a classic example of competitive enzyme inhibition and a valuable framework for understanding the principles of rational drug design.
The Primary Mechanism of Action: Inhibition of Folic Acid Synthesis
The antibacterial effect of sulfathiazole is primarily bacteriostatic , meaning it inhibits the growth and replication of bacteria rather than directly killing them.[5] This allows the host's immune system to clear the infection. The core of its mechanism lies in the disruption of the bacterial folic acid (vitamin B9) synthesis pathway.[6]
Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[7] Folic acid is an essential precursor for the synthesis of nucleotides (and therefore DNA and RNA) and certain amino acids, making it vital for bacterial survival and proliferation.[6] Sulfathiazole targets and inhibits a key enzyme in this pathway: dihydropteroate synthase (DHPS) .[2][6]
Competitive Inhibition of Dihydropteroate Synthase (DHPS)
Sulfathiazole is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for DHPS.[2] Due to this structural similarity, sulfathiazole competes with PABA for the active site of the DHPS enzyme.[8] When sulfathiazole binds to the enzyme, it prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), a critical step in the formation of 7,8-dihydropteroate.[8][9] This competitive inhibition effectively blocks the folic acid synthesis pathway, leading to a depletion of essential metabolites and a cessation of bacterial growth.[6]
The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory action of sulfathiazole.
Molecular Interactions and Structural Basis of Inhibition
The efficacy of sulfathiazole as a competitive inhibitor is rooted in its ability to mimic the binding of PABA to the DHPS active site. X-ray crystallography studies have provided detailed insights into these interactions.[8] The DHPS enzyme typically possesses a TIM barrel α/β structure, with the active site located within flexible and conserved loops.[8]
Key amino acid residues within the DHPS active site are responsible for binding both PABA and sulfathiazole. For instance, in E. coli DHPS, residues such as Lys221 and Arg255 are implicated in polarizing the substrate to facilitate the reaction.[9] The sulfonamide group of sulfathiazole is thought to mimic the carboxyl group of PABA, forming similar electrostatic interactions within the active site.[8] However, the thiazole ring of sulfathiazole extends beyond the space occupied by PABA, a feature that is critical to understanding mechanisms of resistance.[8]
The following diagram illustrates the competitive binding at the DHPS active site.
Quantitative Analysis of Antibacterial Activity
The in vitro efficacy of sulfathiazole is quantified by determining its Minimum Inhibitory Concentration (MIC) . The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium under defined conditions.[3][10] It is important to note that as an older antibiotic, comprehensive and contemporary MIC data for sulfathiazole is limited, and values can vary significantly between different bacterial strains due to the prevalence of resistance.[3]
| Bacterial Species | Gram Stain | Type | MIC (µg/mL) | Reference |
| Haemophilus parasuis | Negative | Bacteria | 32 - 512 | [3] |
| Escherichia coli | Negative | Bacteria | 6.95 - 11.6 (Zone of Inhibition in mm) | [11] |
| Pseudomonas aeruginosa | Negative | Bacteria | Generally resistant | [11] |
| Staphylococcus aureus | Positive | Bacteria | 6.20 - 9.15 (Zone of Inhibition in mm) | [11] |
| Streptococcus pyogenes | Positive | Bacteria | 6.00 - 10.95 (Zone of Inhibition in mm) | [11] |
Note: The data for E. coli, P. aeruginosa, S. aureus, and S. pyogenes are presented as zone of inhibition from a disk diffusion assay, which is a qualitative measure of susceptibility. The widespread use of sulfathiazole has led to significant resistance, and the MIC for many common pathogens often exceeds clinically achievable concentrations.[3]
Experimental Protocols
A. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol provides a standardized method for determining the MIC of sulfathiazole.
1. Preparation of Bacterial Inoculum: a. Aseptically pick several colonies of the test bacterium from a fresh agar plate. b. Suspend the colonies in a sterile saline solution. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Sulfathiazole Dilutions: a. Prepare a stock solution of sulfathiazole in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
3. Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well of the microtiter plate containing the sulfathiazole dilutions. b. Include a positive control (broth with inoculum, no drug) and a negative control (broth only). c. Incubate the plate at 35-37°C for 16-20 hours.
4. Interpretation of Results: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of sulfathiazole at which there is no visible growth.[12]
B. Dihydropteroate Synthase (DHPS) Inhibition Assay
This spectrophotometric assay measures the inhibition of DHPS activity.
1. Reagents and Buffers: a. Purified DHPS enzyme. b. Substrates: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (PABA). c. Coupling enzyme: Dihydrofolate reductase (DHFR). d. Cofactor: NADPH. e. Assay buffer (e.g., Tris-HCl with MgCl₂).
2. Assay Procedure: a. In a microplate, combine the assay buffer, DHFR, NADPH, and varying concentrations of sulfathiazole. b. Add the DHPS enzyme to each well. c. Initiate the reaction by adding the substrates, DHPPP and PABA. d. Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
3. Data Analysis: a. Calculate the initial reaction rates from the absorbance data. b. Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Mechanisms of Resistance
Bacterial resistance to sulfathiazole is a significant clinical challenge and primarily arises through two main mechanisms:
A. Target Modification
The most common mechanism of resistance involves mutations in the folP gene, which encodes for DHPS.[13] These mutations lead to alterations in the amino acid sequence of the enzyme, reducing its binding affinity for sulfonamides while maintaining its ability to bind the natural substrate, PABA.[8] This allows the bacteria to continue synthesizing folic acid even in the presence of the drug.
B. Metabolic Bypass
Bacteria can also acquire resistance through horizontal gene transfer of plasmids carrying alternative, drug-resistant sul genes (e.g., sul1, sul2, sul3).[13] These genes encode for alternative DHPS enzymes that are not inhibited by sulfonamides.[13] This allows the bacteria to bypass the inhibitory effects of sulfathiazole on the native enzyme.
Broader Pharmacological Context of Thiazole Derivatives
The thiazole ring present in sulfathiazole is a versatile heterocyclic scaffold found in a wide range of biologically active molecules.[11] Thiazole derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including:
The diverse biological activities of thiazole-containing compounds underscore the importance of this chemical moiety in medicinal chemistry and drug discovery.
Conclusion
The mechanism of action of this compound (sulfathiazole) serves as a paradigm of targeted antimicrobial therapy. Its ability to competitively inhibit dihydropteroate synthase, a crucial enzyme in the bacterial folic acid synthesis pathway, highlights a key vulnerability in bacterial metabolism that can be exploited for therapeutic intervention. While the clinical utility of sulfathiazole has diminished due to the rise of resistance, a thorough understanding of its molecular interactions, the structural basis of its activity, and the mechanisms by which bacteria evade its effects remains of paramount importance. This knowledge continues to inform the development of novel antimicrobial agents and strategies to combat the ever-growing challenge of antibiotic resistance.
References
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. Retrieved January 29, 2026, from [Link]
-
Sulfathiazole Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target. (2023, September 28). Patsnap Synapse. Retrieved January 29, 2026, from [Link]
-
Synthesis, DFT Analysis, and Evaluation of Antibacterial and Antioxidant Activities of Sulfathiazole Derivatives Combined with In Silico Molecular Docking and ADMET Predictions. (2021, December 14). National Institutes of Health. Retrieved January 29, 2026, from [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. Retrieved January 29, 2026, from [Link]
-
Understanding Sulfathiazole Ointment: Uses, Benefits, and Considerations. (2025, December 31). Oreate AI Blog. Retrieved January 29, 2026, from [Link]
-
Sulfathiazole. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
-
What is Sulfathiazole used for? (2024, June 15). Patsnap Synapse. Retrieved January 29, 2026, from [Link]
-
Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. (2012, March 2). National Institutes of Health. Retrieved January 29, 2026, from [Link]
-
SULFATHIAZOLE. (2018, October 29). e-lactancia. Retrieved January 29, 2026, from [Link]
-
Dihydropteroate synthase. (n.d.). M-CSA. Retrieved January 29, 2026, from [Link]
-
Sulfathiazole. (n.d.). Britannica. Retrieved January 29, 2026, from [Link]
-
Catalysis and sulfa drug resistance in dihydropteroate synthase. (2012, March 2). PubMed. Retrieved January 29, 2026, from [Link]
-
Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]
-
Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. (2023, July 7). PubMed. Retrieved January 29, 2026, from [Link]
-
Summarized pathway of folic acid metabolism, including bacterial de... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]
-
The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase. (n.d.). Frontiers. Retrieved January 29, 2026, from [Link]
-
What are DHPS inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 29, 2026, from [Link]
Sources
- 1. What is Sulfathiazole used for? [synapse.patsnap.com]
- 2. Sulfathiazole | C9H9N3O2S2 | CID 5340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfathiazole | drug | Britannica [britannica.com]
- 5. e-lactancia.org [e-lactancia.org]
- 6. Sulfathiazole Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target [synapse.patsnap.com]
- 7. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. idexx.dk [idexx.dk]
- 10. Synthesis, DFT Analysis, and Evaluation of Antibacterial and Antioxidant Activities of Sulfathiazole Derivatives Combined with In Silico Molecular Docking and ADMET Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities [pubmed.ncbi.nlm.nih.gov]
"sulfamethizole IUPAC name and structure"
Structural Elucidation, Physicochemical Profiling, and Analytical Protocols[1]
Chemical Identity & Structural Dynamics[1][2][3]
Sulfamethizole is a short-acting sulfonamide antibiotic.[1][2][3][4] Unlike its congener sulfamethoxazole (which contains an isoxazole ring), sulfamethizole is characterized by a 1,3,4-thiadiazole heterocycle.[1][3] This structural distinction significantly alters its pKa and solubility profile, making it particularly effective for urinary tract concentrations.[1][4]
1.1 Nomenclature and Classification
-
IUPAC Name: 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide[1][2][3][4][6]
-
Chemical Formula: C
Hngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> N O S [2][3][5][6]
1.2 Structural Elucidation
The molecule consists of two distinct domains linked by a sulfonamide bridge:[3]
-
The Pharmacophore (Aniline Moiety): A para-amino group on a benzene ring.[1][3][4] This is essential for bio-mimicry of para-aminobenzoic acid (PABA).[1][2][3][4]
-
The Selectivity Moiety (Thiadiazole Ring): A 5-methyl-1,3,4-thiadiazole ring attached at the N1 position.[1][2][3][4] The electron-withdrawing nature of this ring increases the acidity of the sulfonamide proton.[3][4]
1.3 Tautomeric Equilibrium
Researchers must account for the amide-imide tautomerism inherent to heterocyclic sulfonamides.[1][3][4] In solution, sulfamethizole exists in equilibrium between the amide form (hydrogen on the sulfonamide nitrogen) and the imide form (hydrogen on the ring nitrogen).[1][3] This equilibrium is pH-dependent and dictates lipophilicity (LogP) and membrane permeability.[1][3][4]
Key Insight: At physiological pH (7.4), the ionized form dominates due to the pKa (5.45), facilitating high solubility in urine—a critical feature for its indication in urinary tract infections (UTIs).[1]
Physicochemical Profiling
The following data is curated for formulation scientists and medicinal chemists.
| Property | Value | Context for Development |
| pKa | 5.45 | Acidic.[1][2][3][4] High solubility in alkaline urine; risk of crystalluria in acidic urine.[1][4] |
| LogP | 0.54 | Low lipophilicity indicates rapid renal excretion and low tissue accumulation.[1][3][4] |
| Melting Point | 208–211 °C | High thermal stability; suitable for solid dosage forms.[1][3][4] |
| Solubility (Water) | ~0.25 mg/mL | Poorly water-soluble at neutral pH; requires pH adjustment or cosolvents for liquid formulations.[1][2][3][4] |
| UV Max | 270 nm | Primary wavelength for HPLC detection.[1][3][4] |
Mechanism of Action: Molecular Pharmacology[3]
Sulfamethizole acts as a competitive inhibitor of dihydropteroate synthase (DHPS) .[1][3][4][9][10][11]
3.1 The Folate Blockade
Bacteria must synthesize folate de novo to produce nucleotides (purines/pyrimidines) for DNA replication.[1][3][4]
-
Substrate Mimicry: Sulfamethizole is a structural analog of PABA (para-aminobenzoic acid).[1][3][4][9]
-
Competitive Binding: It binds to the active site of DHPS, preventing PABA from coupling with pteridine diphosphate.[1][10]
-
Metabolic Dead-End: This inhibition blocks the formation of dihydropteroic acid, halting tetrahydrofolate production and causing bacteriostasis.[1][3][4][9][10]
3.2 Pathway Visualization
The following diagram illustrates the competitive inhibition point within the folate biosynthesis pathway.
Figure 1: Mechanism of Action.[1][2][3][4][9][12] Sulfamethizole competitively blocks DHPS, preventing PABA incorporation.[1][9][10][13]
Synthesis & Impurity Profiling[3]
The synthesis of sulfamethizole follows a classic Schotten-Baumann reaction pathway, modified to protect the sensitive amine group.[1][3]
4.1 Synthetic Protocol
Reagents:
Step-by-Step Methodology:
-
Condensation:
-
Hydrolysis (Deprotection):
-
Isolation:
4.2 Synthesis Workflow Diagram
Figure 2: Synthetic pathway from precursor condensation to final purification.[1][2][3][4]
Analytical Protocol: HPLC Method
For quality control and pharmacokinetic studies, High-Performance Liquid Chromatography (HPLC) is the gold standard.[1][3][4] The following method is self-validating based on USP guidelines.
5.1 Chromatographic Conditions
-
Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm packing (e.g., Agilent Zorbax or Waters Symmetry).[1][3]
-
Mobile Phase: Water:Acetonitrile:Glacial Acetic Acid (70:29:1 v/v/v).[1][3][4]
-
Injection Volume: 10 µL.
-
Temperature: Ambient (25°C).
5.2 Preparation of Standard
-
Dissolve 25 mg of Sulfamethizole Reference Standard in 25 mL of mobile phase.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter through a 0.45 µm nylon membrane filter.[1][3][4][13]
5.3 System Suitability Parameters (Acceptance Criteria)
To ensure the trustworthiness of the data, the system must meet these criteria before running samples:
| Parameter | Acceptance Limit | Rationale |
| Tailing Factor (T) | NMT 1.5 | Ensures peak symmetry for accurate integration.[1][2][3][4] |
| Theoretical Plates (N) | NLT 2000 | Indicates sufficient column efficiency.[1][3][4] |
| RSD (Replicate Injections) | NMT 2.0% | Verifies precision of the injector and pump.[3] |
| Retention Time | ~4.5 - 6.0 min | Depends on specific column carbon load.[1][2][3][4] |
Protocol Note: If peak tailing exceeds 1.5, add 0.1% Triethylamine (TEA) to the mobile phase to suppress silanol interactions with the basic amine of the thiadiazole ring.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5328, Sulfamethizole.[1][4] PubChem.[1][3][4][6][12] [Link][1][2][3]
-
DrugBank Online. Sulfamethizole: Uses, Interactions, Mechanism of Action.[1] DrugBank.[1][3][4][6][12] [Link][1][2][3][6]
-
RCSB Protein Data Bank. Dihydropteroate Synthase Structure and Inhibition. (General reference for DHPS mechanism). [Link][1][2][3]
Sources
- 1. SULFAMETHIZOLE | 144-82-1 [chemicalbook.com]
- 2. Sulfamethoxazole [webbook.nist.gov]
- 3. Sulfamethizole | C9H10N4O2S2 | CID 5328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sulfamethizol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. lookchem.com [lookchem.com]
- 6. Sulfamethizole - Wikipedia [en.wikipedia.org]
- 7. Sulfamethizole | CAS 144-82-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. sulfamethizole [drugcentral.org]
- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]
- 10. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ijrpb.com [ijrpb.com]
"4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide hydrochloride properties"
Technical Whitepaper: Physicochemical and Pharmacological Profiling of Sulfamethizole Hydrochloride
Executive Summary
This technical guide provides a comprehensive analysis of Sulfamethizole Hydrochloride , a short-acting sulfonamide antibiotic. Unlike its longer-acting congeners (e.g., sulfamethoxazole), sulfamethizole is characterized by rapid renal clearance and high urinary concentration, making it a precision tool for lower urinary tract infections (UTIs). This document details the molecular architecture, thermodynamic properties, dihydropteroate synthase (DHPS) inhibition mechanism, and validated analytical protocols for researchers in drug development and quality control.
Part 1: Molecular Identity & Physicochemical Architecture
The efficacy of sulfamethizole is dictated by its structural capacity to mimic para-aminobenzoic acid (PABA) while maintaining sufficient aqueous solubility for renal excretion.
Nomenclature and Identification
| Property | Specification |
| IUPAC Name | 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide hydrochloride |
| Common Name | Sulfamethizole HCl |
| CAS Registry (Base) | 144-82-1 |
| Molecular Formula | C₉H₁₀N₄O₂S₂[1][2][3][4] · HCl |
| Molecular Weight | 306.8 g/mol (Salt); 270.33 g/mol (Base) |
| Appearance | White to pale yellow crystalline powder |
Thermodynamic & Solubility Profile
The hydrochloride salt form is engineered to overcome the poor aqueous solubility of the free base (approx. 1 mg/mL).
-
Acid-Base Dissociation (pKa): The sulfonamide nitrogen has a pKa of approximately 5.45 .[1]
-
Implication: At physiological pH (7.4), the drug is largely ionized (anionic), preventing passive reabsorption in the renal tubules and facilitating excretion.
-
Salt Behavior: The HCl salt dissociates rapidly in aqueous media. In acidic environments (pH < 5), the molecule exists in a non-ionized state, increasing lipophilicity but also the risk of crystalluria if hydration is insufficient.
-
-
Solubility Profile:
Part 2: Mechanism of Action (The Folate Pathway)
Sulfamethizole acts as a competitive antimetabolite. Its bacteriostatic activity stems from the structural bio-isosterism between the 4-aminobenzenesulfonyl moiety and PABA .
Structural Biology of Inhibition
Bacteria must synthesize folate de novo. Sulfamethizole competes with PABA for the active site of dihydropteroate synthase (DHPS) .[7][8][9][10]
-
Binding: The anionic form of sulfamethizole binds to DHPS.
-
Blockade: It prevents the condensation of PABA with pteridine diphosphate.
-
Failure: This halts the production of dihydropteroic acid, a precursor to tetrahydrofolic acid (THF), essentially starving the bacteria of the thymidine required for DNA synthesis.[8]
Pathway Visualization
Figure 1: Competitive inhibition of the Folate Biosynthesis Pathway by Sulfamethizole.
Part 3: Chemical Synthesis & Manufacturing Controls
The synthesis of sulfamethizole hydrochloride requires precise control over stoichiometry to prevent the formation of bis-sulfonamides.
Synthetic Pathway
The industrial route typically employs a condensation reaction followed by hydrolysis and salt formation.
-
Precursor Preparation: 5-amino-2-methyl-1,3,4-thiadiazole is prepared via the cyclization of acetyl-hydrazide with carbon disulfide.
-
Condensation: The thiadiazole amine is reacted with N-acetylsulfanilyl chloride (ASC) in the presence of a base (pyridine or bicarbonate) to scavenge the HCl byproduct.
-
Critical Control Point: Temperature must be maintained <60°C to avoid degradation of the thiadiazole ring.
-
-
Hydrolysis: The N4-acetyl protecting group is removed using dilute sodium hydroxide or hydrochloric acid to yield the free amine (Sulfamethizole base).
-
Salt Formation: The base is dissolved in a minimal volume of ethanol/isopropanol, and stoichiometric concentrated HCl is added. The mixture is cooled to precipitate the hydrochloride salt.
Impurity Profile
-
N4-Acetylsulfamethizole: Result of incomplete hydrolysis.
-
Sulfanilamide: Result of cleavage at the sulfonamide bridge.
-
Bis-sulfanilyl-thiadiazole: Result of over-acylation during condensation.
Part 4: Validated Analytical Methodology (HPLC)
For pharmacokinetic studies or purity analysis, a Reverse-Phase HPLC (RP-HPLC) method is required. The following protocol ensures separation from common impurities.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm packing (e.g., Agilent Zorbax or Waters Symmetry) |
| Mobile Phase | Buffer:Methanol (75:25 v/v) |
| Buffer Prep | 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 4.5 with Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm (Lambda max for sulfamethizole) |
| Temperature | 30°C |
| Injection Vol | 20 µL |
Method Logic Flow
Figure 2: Analytical workflow for the quantification of Sulfamethizole.
Part 5: Pharmacokinetics (ADME)
Understanding the PK profile is essential for dosing regimens, particularly for the hydrochloride salt which is rapidly absorbed.
-
Absorption: Rapid and almost complete from the gastrointestinal tract. Peak plasma levels (
) are reached within 2 hours. -
Distribution:
-
Protein Binding: ~85% bound to plasma albumin.
-
Volume of Distribution (
): Low (~0.15 L/kg), indicating the drug remains largely in the extracellular fluid and plasma.
-
-
Metabolism: Minimal. A small fraction (<5%) is acetylated in the liver to N4-acetylsulfamethizole (inactive).
-
Excretion:
-
Route: >90% excreted unchanged in the urine.
-
Kinetics: Rapid elimination with a half-life (
) of 1.5 to 3 hours. -
Clinical Relevance: The rapid excretion ensures high concentrations in the renal tubules and bladder, making it highly effective for UTIs but unsuitable for systemic infections.
-
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5328, Sulfamethizole. Retrieved from [Link]
-
DrugBank Online. (2023). Sulfamethizole: Uses, Interactions, Mechanism of Action. Retrieved from [Link]
-
European Pharmacopoeia (Ph. Eur.). (2023).[11] Sulfamethizole Monograph 10/2020:0649. (Standard for purity and identification protocols).
- Seydel, J. K. (1968). Sulfonamides, Structure-Activity Relationship and Mode of Action. Journal of Pharmaceutical Sciences.
-
RCSB Protein Data Bank. (2023). Crystal Structure of Dihydropteroate Synthase. Retrieved from [Link] (Search for DHPS-Sulfonamide complexes).
Sources
- 1. Cas 144-82-1,SULFAMETHIZOLE | lookchem [lookchem.com]
- 2. 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide hydrochloride | C9H11ClN4O2S2 | CID 21982981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. redalyc.org [redalyc.org]
- 6. journals.umt.edu.pk [journals.umt.edu.pk]
- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]
- 8. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]
- 9. Sulfamethizole | CAS:144-82-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Dihydropteroate synthase inhibitor [medbox.iiab.me]
- 11. historymedjournal.com [historymedjournal.com]
Technical Guide: Antimicrobial Spectrum & Therapeutic Potential of 1,3,4-Thiadiazole Derivatives
[1]
Executive Summary
The 1,3,4-thiadiazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its mesoionic character, high aromaticity, and capacity to act as a bioisostere of pyrimidine.[1][2] This guide provides a technical analysis of its antimicrobial spectrum, detailing the structure-activity relationships (SAR) that drive potency against multidrug-resistant (MDR) pathogens. We explore the dual-mechanistic inhibition of bacterial DNA gyrase and Enoyl-ACP reductase (FabI), providing researchers with actionable protocols for synthesis and biological evaluation.
Chemical Foundation & Structure-Activity Relationship (SAR)
The 1,3,4-thiadiazole ring system is a five-membered heterocycle containing one sulfur and two nitrogen atoms. Its pharmacological efficacy stems from its ability to serve as a hydrogen-bonding domain and a two-electron donor system.
Core Pharmacophore Analysis
-
Mesoionic Nature: Facilitates cellular membrane permeability, allowing the molecule to reach intracellular targets like DNA gyrase.
-
Position 2 (Amino/Thiol Group): The presence of an amino (-NH2) or thiol (-SH) group here is critical for target enzyme binding. Acylation or formation of Schiff bases at this position often enhances lipophilicity and metabolic stability.
-
Position 5 (Aryl/Heteroaryl Group): Substitution with electron-withdrawing groups (e.g., -NO2, -Cl, -F) on the phenyl ring at this position significantly increases antibacterial potency, particularly against Gram-positive strains.
Visualization: SAR Map
Caption: SAR map illustrating critical substitution points on the 1,3,4-thiadiazole ring driving antimicrobial potency.
Antimicrobial Spectrum Analysis
The spectrum of 1,3,4-thiadiazole derivatives is broad, covering Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Antibacterial Activity[3][4][5][6][7][8][9][10][11][12]
-
Gram-Positive: High efficacy is observed against Staphylococcus aureus (including MRSA), Bacillus subtilis, and Enterococcus faecalis. Derivatives containing a 5-(4-chlorophenyl) moiety have shown MIC values comparable to ciprofloxacin in specific assays.
-
Gram-Negative: Activity against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae is notable but generally requires specific lipophilic substitutions to penetrate the outer membrane.
-
Mycobacteria: Certain derivatives inhibit Mycobacterium tuberculosis by targeting the Enoyl-ACP reductase (InhA), a pathway analogous to the FabI target in other bacteria.
Antifungal Activity
Derivatives functionalized with sulfonamide or specific heterocyclic groups at position 2 demonstrate significant fungistatic activity against Candida albicans and Aspergillus niger. The mechanism likely involves ergosterol biosynthesis interference, distinct from the antibacterial pathway.
Quantitative Data Summary (Representative MICs)
The following table summarizes Minimum Inhibitory Concentration (MIC) data from recent high-impact studies to illustrate potency ranges.
| Compound Class | Substituent (Pos 5) | Target Organism | MIC (µg/mL) | Reference Standard |
| 2-Amino-1,3,4-thiadiazole | 4-Chlorophenyl | S. aureus (MRSA) | 2 - 4 | Ciprofloxacin (1-2) |
| Imidazo[2,1-b]thiadiazole | 2,4-Dichlorophenyl | E. coli | 8 - 16 | Ampicillin (4-8) |
| Schiff Base Derivative | 4-Nitrophenyl | P. aeruginosa | 12.5 | Gentamicin (2-4) |
| Sulfonamide Derivative | Benzothiazole | C. albicans | 32 - 64 | Fluconazole (16) |
Mechanistic Pathways
The antimicrobial efficacy of 1,3,4-thiadiazoles is not mono-mechanistic. Research identifies two primary modes of action that reduce the likelihood of rapid resistance development.
Primary Target: DNA Gyrase B Inhibition
In E. coli and S. aureus, 1,3,4-thiadiazole derivatives competitively inhibit the ATPase subunit of DNA Gyrase B. This prevents the supercoiling of DNA required for replication, leading to bacterial cell death.
Secondary Target: Enoyl-ACP Reductase (FabI/InhA)
For S. aureus and M. tuberculosis, these compounds inhibit FabI (or InhA), a key enzyme in the type II fatty acid synthesis (FAS-II) pathway. This inhibition halts the production of mycolic acids and membrane phospholipids, compromising cell wall integrity.
Visualization: Dual Mechanism of Action
Caption: Dual mechanistic pathway showing simultaneous inhibition of DNA replication and cell wall synthesis.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized based on CLSI guidelines and proven synthetic routes.
Synthesis Protocol: POCl3 Cyclization
This method is preferred for its high yield and purity in generating 2,5-disubstituted 1,3,4-thiadiazoles.
Reagents: Aromatic carboxylic acid (0.01 mol), Thiosemicarbazide (0.01 mol), Phosphorus Oxychloride (POCl3, 5 mL).
Workflow:
-
Mixing: In a round-bottom flask, combine the carboxylic acid and thiosemicarbazide.
-
Cyclization: Add POCl3 dropwise (in a fume hood) to the mixture.
-
Reflux: Heat the mixture under reflux at 75–80°C for 3–4 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).
-
Quenching: Cool the reaction mass to room temperature. Pour slowly into crushed ice with stirring.
-
Neutralization: Adjust pH to ~8 using 10% NaOH or ammonia solution to precipitate the solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
Biological Assay: Broth Microdilution (MIC Determination)
Standard: CLSI M07-A10.
Workflow:
-
Inoculum Prep: Prepare a bacterial suspension from a fresh culture to match a 0.5 McFarland turbidity standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
-
Plate Setup: Use a 96-well sterile microtiter plate. Add 100 µL of MHB to all wells.
-
Compound Dilution: Add 100 µL of the test compound (dissolved in DMSO, stock 1 mg/mL) to the first column. Perform serial 2-fold dilutions across the plate.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well (Final volume 200 µL).
-
Controls: Include a Growth Control (bacteria + solvent) and Sterility Control (media only).
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity. Confirm with Resazurin dye (color change from blue to pink indicates growth) if turbidity is ambiguous.
References
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Pharmaceuticals (Basel). 2025.
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. 2022.
-
Discovery of Aminopyridine-Based Inhibitors of Bacterial Enoyl-ACP Reductase (FabI). Journal of Medicinal Chemistry. 2009.
-
Synthesis and Antimicrobial Efficacy of Novel 1,3,4-Thiadiazole Derivatives Against Key Bacterial and Fungal Strains. Acta Chimica Slovenica. 2025.
-
Design and synthesis of new 1,3,4-thiadiazoles as antimicrobial and antibiofilm agents. Zeitschrift für Naturforschung C. 2025.[3][4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new 1,3,4-thiadiazoles as antimicrobial and antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide Derivatives
Executive Summary
The scaffold 4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide (structurally related to Sulfamethizole) represents a privileged pharmacophore in medicinal chemistry. Beyond its historical significance as a bacteriostatic sulfonamide, this moiety acts as a potent zinc-binding group (ZBG) for Carbonic Anhydrase Inhibitors (CAIs) and has shown recent efficacy in anticancer applications (specifically against LoVo and MCF-7 cell lines).
This guide departs from generic textbook preparations to focus on the p-acetamidobenzenesulfonyl chloride (ASC) route , the industry-standard for high-yield synthesis, while offering modular pathways for generating diverse derivatives at the N4-position (aniline) and C5-position (thiadiazole).
Retrosynthetic Analysis & Strategy
To maximize yield and minimize polymerization of the aniline moiety, a protection-deprotection strategy is strictly required. Direct sulfonation of aniline is uncontrollable; therefore, we utilize acetanilide as the nucleophilic precursor.[1]
Strategic Disconnections[1]
-
S-N Bond Formation: The critical junction is the sulfonamide bond, formed between an activated sulfonyl chloride and the electron-deficient amine of the 1,3,4-thiadiazole.
-
Heterocycle Construction: The thiadiazole ring can be introduced pre-formed (convergent synthesis) or built via cyclization of a thiosemicarbazide (linear synthesis).[1]
Figure 1: Retrosynthetic logic flow utilizing the ASC protection strategy to ensure regioselectivity.
Primary Synthetic Workflow (The ASC Route)
This protocol is the "Gold Standard" for generating the core scaffold.[1] It relies on the high reactivity of sulfonyl chlorides to overcome the weak nucleophilicity of the heteroaromatic amine.[1]
Phase 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride (ASC)
Objective: Activate the benzene ring for coupling while protecting the aniline amine.[1]
Reagents: Acetanilide (1.0 eq), Chlorosulfonic acid (5.0 eq).[1] Solvent: Chloroform (optional for dilution) or neat.[1]
-
Setup: Charge a dry 3-neck flask with chlorosulfonic acid. Cool to <15°C using an ice-salt bath.[1]
-
Addition: Add acetanilide portion-wise over 30 minutes. Critical: Maintain temp <20°C to prevent hydrolysis or excessive sulfone formation.
-
Reflux: Once addition is complete, heat gradually to 60°C for 2 hours.
-
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The ASC precipitates as a white/grey solid.[1]
-
Isolation: Filter immediately. Wash with cold water.[1] Do not dry with heat (ASC is moisture sensitive).[1] Use immediately for Phase 2.
Phase 2: The Pyridine Coupling (The Critical Step)
Objective: Form the sulfonamide bond.[1] Mechanism: Nucleophilic attack of the thiadiazole amine on the sulfonyl sulfur, followed by elimination of HCl.[1]
Reagents: ASC (freshly prepared), 2-amino-1,3,4-thiadiazole (or derivative), Pyridine (Solvent/Base).
| Parameter | Specification | Rationale |
| Stoichiometry | 1.1 : 1 (ASC : Amine) | Slight excess of ASC compensates for hydrolysis by trace moisture. |
| Solvent | Dry Pyridine | Acts as both solvent and HCl scavenger (acid acceptor).[1] |
| Temperature | 60°C - 80°C | Sufficient energy to overcome the low nucleophilicity of the thiadiazole amine.[1] |
| Time | 2 - 4 Hours | Monitored by TLC (Ethyl Acetate:Hexane 3:7).[1] |
Protocol:
-
Dissolve 2-amino-1,3,4-thiadiazole (10 mmol) in dry pyridine (15 mL).
-
Add ASC (11 mmol) in small portions. The reaction is exothermic; control temp.[1]
-
Heat to reflux (approx. 80°C) for 3 hours.
-
Workup: Pour the hot mixture into excess dilute HCl (ice cold). This neutralizes the pyridine and precipitates the N-acetyl intermediate.[1]
-
Purification: Recrystallize from ethanol/water.
Phase 3: Hydrolysis (Deprotection)
Objective: Remove the acetyl group to release the active pharmacophore.[1]
-
Suspend the intermediate in 10% NaOH solution.
-
Reflux for 1 hour. The solution will clarify as the sodium salt forms.[1]
-
Cool and acidify with HCl to pH 4-5.
-
The target This compound precipitates.
Derivative Synthesis: Functionalization Modules
Once the core scaffold is mastered, diversity is introduced via two primary vectors.[1]
Vector A: C5-Substitution (The Heterocycle Vector)
To vary the substituent on the thiadiazole ring (e.g., -CH3, -CF3, -Ph), you must synthesize the specific 2-amino-1,3,4-thiadiazole precursor before coupling.
Protocol (Cyclization of Thiosemicarbazide):
-
Reactants: Carboxylic Acid (R-COOH) + Thiosemicarbazide.[1]
-
Dehydrating Agent: POCl3 or PPA (Polyphosphoric Acid).[1]
-
Procedure: Reflux R-COOH and thiosemicarbazide in POCl3 for 3 hours. Neutralize with ammonia.[1]
-
Result: 5-substituted-2-amino-1,3,4-thiadiazole.
-
Next Step: Feed this into Phase 2 (above).
Vector B: N4-Functionalization (The Aniline Vector)
Modifying the free amine after Phase 3 allows for the creation of Schiff bases (imines) or azo-derivatives.
Schiff Base Synthesis (Anticancer/Antimicrobial Potentiation):
-
Dissolve the final sulfonamide scaffold in Ethanol.
-
Add 1.0 eq of an aromatic aldehyde (e.g., 4-nitrobenzaldehyde).[1]
-
Add catalytic Glacial Acetic Acid (2-3 drops).[1]
-
Reflux for 4-6 hours.
-
Isolate the imine derivative.[1]
Figure 2: Integrated synthetic workflow from acetanilide to final sulfonamide scaffold.
Critical Process Parameters (CPP) & Troubleshooting
Scientific integrity requires acknowledging failure modes.[1] The following table is based on common experimental pitfalls.
| Failure Mode | Root Cause | Corrective Action |
| Low Yield in Phase 1 | Hydrolysis of ASC | Ensure all glassware is oven-dried. Do not store ASC; use immediately. |
| Sticky/Gummy Product (Phase 2) | Incomplete neutralization of Pyridine | Pour reaction mixture into excess ice-cold HCl. The pH must be acidic to keep pyridine protonated and soluble, precipitating the product.[1] |
| Bis-sulfonylation | Excess ASC | Strictly control stoichiometry. The thiadiazole amine is sterically hindered, but large excess of ASC can lead to substitution at the ring nitrogens.[1] |
| No Precipitate (Phase 3) | Incorrect pH endpoint | Sulfonamides are amphoteric.[1] If pH is too low (<3), the amine protonates and dissolves.[1] If pH is too high (>9), the sulfonamide NH deprotonates.[1] Aim for the isoelectric point (pH ~4.5).[1] |
Characterization Standards
To validate the synthesis, the following spectral signatures must be confirmed:
-
IR Spectroscopy:
-
1H NMR (DMSO-d6):
References
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Source: National Institutes of Health (PMC).[1] URL:[Link]
-
Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Source: Asian Journal of Pharmaceutics / ResearchGate.[1] URL:[Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. Source: Royal Society of Chemistry (RSC Advances).[1][2] URL:[Link]
-
Synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. Source: Google Patents (CN102558136B).[1] URL:
-
Hydrolysis of sulphonamides in aqueous solutions. Source: ScienceDirect / Chemosphere.[1] URL:[Link]
Sources
Methodological & Application
Application Notes and Protocols for Assessing the Antibacterial Activity of Novel Sulfonamides
<_>
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of Sulfonamides in Antimicrobial Research
Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used and played a pivotal role in modern medicine.[1] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[1][2] As bacteria cannot utilize exogenous folate, this inhibition effectively halts their growth and replication, a bacteriostatic effect.[3][4] While the emergence of resistance has limited their use, the sulfonamide scaffold remains a valuable starting point for the development of novel antibacterial agents.[5] This guide provides a comprehensive overview of the principles and detailed protocols for evaluating the in vitro antibacterial activity of newly synthesized sulfonamide derivatives.
Core Principle: Understanding the Sulfonamide Mechanism of Action
A foundational understanding of how sulfonamides work is critical for designing and interpreting antibacterial assays. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a precursor in the folic acid synthesis pathway.[2] By competitively binding to DHPS, they disrupt the production of dihydrofolic acid, a crucial intermediate.[] This ultimately leads to a depletion of tetrahydrofolate, a cofactor necessary for the synthesis of nucleotides and certain amino acids, thereby inhibiting bacterial growth.[1]
Caption: Competitive inhibition of DHPS by sulfonamides.
Part 1: Initial Screening Using the Disk Diffusion Assay
The disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative or semi-quantitative technique for initial screening of the antibacterial activity of new compounds.[7][8] It provides a rapid and cost-effective way to determine if a novel sulfonamide possesses activity against a panel of test bacteria.[8]
Principle of the Disk Diffusion Assay
A standardized inoculum of a test bacterium is swabbed onto the surface of an agar plate.[9] Paper disks impregnated with a known concentration of the novel sulfonamide are then placed on the agar surface.[10] During incubation, the compound diffuses from the disk into the agar, creating a concentration gradient.[8] If the sulfonamide is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk.[7] The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.[10]
Step-by-Step Protocol for Disk Diffusion
-
Preparation of Bacterial Inoculum:
-
From a pure overnight culture, select 3-4 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
-
Inoculation of Agar Plate:
-
Use Mueller-Hinton Agar (MHA) for its consistency and because it is low in sulfonamide inhibitors like thymidine.[9][11]
-
Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[9]
-
Allow the plate to dry for 5-15 minutes before applying the disks.[9]
-
-
Application of Sulfonamide Disks:
-
Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of the novel sulfonamide. A common starting concentration is 30 µg per disk.
-
Using sterile forceps, place the disks firmly on the agar surface, ensuring complete contact.[12]
-
Space the disks at least 24 mm apart to prevent overlapping zones of inhibition.[9]
-
Include a positive control (e.g., a disk with a known effective antibiotic like sulfamethoxazole/trimethoprim) and a negative control (a disk with the solvent used to dissolve the sulfonamide).
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[13]
-
-
Interpretation of Results:
-
Measure the diameter of the zones of inhibition in millimeters (mm).
-
The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on standardized tables from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15] For novel compounds, the zone diameter provides a preliminary indication of activity.
-
Part 2: Quantitative Assessment with Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Following a positive result in the initial screen, a quantitative method is necessary to determine the precise potency of the novel sulfonamide. The broth microdilution method is the most common technique for determining the Minimum Inhibitory Concentration (MIC).[13] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[16][17]
Principle of Broth Microdilution
This method involves preparing two-fold serial dilutions of the novel sulfonamide in a liquid growth medium in a 96-well microtiter plate.[18] Each well is then inoculated with a standardized concentration of the test bacterium.[19] After incubation, the wells are visually inspected for turbidity (cloudiness), which indicates bacterial growth.[13] The MIC is the lowest concentration of the sulfonamide in which no visible growth occurs.[20]
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol for Broth Microdilution
-
Preparation of Sulfonamide Dilutions:
-
Prepare a stock solution of the novel sulfonamide in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.
-
Add 100 µL of the sulfonamide stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described for the disk diffusion assay.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[21]
-
-
Inoculation and Incubation:
-
Reading the MIC:
-
After incubation, visually inspect the plate for turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
The MIC is the lowest concentration of the sulfonamide at which there is no visible bacterial growth.[21]
-
Part 3: Determining Bactericidal Activity with Minimum Bactericidal Concentration (MBC)
While the MIC indicates the concentration that inhibits growth, it does not differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[4] The Minimum Bactericidal Concentration (MBC) test is performed to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[16][22]
Principle of the MBC Assay
The MBC test is a follow-up to the MIC assay.[20] Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto antibiotic-free agar plates.[22] After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration of the sulfonamide that results in a ≥99.9% reduction in the initial bacterial count.[22]
Step-by-Step Protocol for MBC
-
Following MIC Determination:
-
Identify the MIC and select the wells corresponding to the MIC, 2x MIC, and 4x MIC from the microtiter plate.
-
-
Subculturing:
-
From each selected well, and from the growth control well, plate a 10 µL aliquot onto a fresh MHA plate.
-
Spread the aliquot evenly across the plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Determining the MBC:
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration that shows a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[22]
-
Data Presentation and Interpretation
For clarity and comparative analysis, it is essential to present the quantitative data in a structured format.
Table 1: Example MIC and MBC Data for Novel Sulfonamides
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Novel Sulfonamide A | Staphylococcus aureus ATCC 25923 | 16 | 32 | Bactericidal (≤4) |
| Novel Sulfonamide A | Escherichia coli ATCC 25922 | 64 | >256 | Bacteriostatic (>4) |
| Novel Sulfonamide B | Staphylococcus aureus ATCC 25923 | 8 | 16 | Bactericidal (≤4) |
| Novel Sulfonamide B | Escherichia coli ATCC 25922 | 32 | 64 | Bactericidal (≤4) |
| Sulfamethoxazole | Staphylococcus aureus ATCC 25923 | 32 | >256 | Bacteriostatic (>4) |
| Sulfamethoxazole | Escherichia coli ATCC 25922 | 128 | >256 | Bacteriostatic (>4) |
Interpreting the MBC/MIC Ratio:
-
Bactericidal: An MBC/MIC ratio of ≤4 is generally considered bactericidal.
-
Bacteriostatic: An MBC/MIC ratio of >4 suggests that the compound is bacteriostatic.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent MIC results | Inoculum density variation, improper stock solution preparation, contamination.[23] | Strictly adhere to the 0.5 McFarland standard, prepare fresh stock solutions for each experiment, and use aseptic techniques.[23] |
| No zone of inhibition | Compound insolubility, bacterial resistance, inactive compound.[24] | Check the solubility of the compound in the test medium. Use a broader range of bacterial strains, including known susceptible strains. Verify the integrity of the compound. |
| Growth in the sterility control well | Contaminated medium or plate. | Use fresh, sterile media and plates. Ensure aseptic technique during plate preparation. |
| No growth in the positive control well | Inoculum viability issue, improper incubation conditions. | Use a fresh bacterial culture. Verify incubator temperature and atmosphere. |
Conclusion
The systematic evaluation of novel sulfonamides, from initial screening with disk diffusion to quantitative assessment of MIC and MBC, is crucial for identifying promising new antibacterial candidates. Adherence to standardized protocols, such as those outlined by CLSI and EUCAST, ensures the generation of reliable and reproducible data.[14][15] A thorough understanding of the underlying principles and potential pitfalls of these assays will empower researchers to effectively characterize the antibacterial activity of their compounds and contribute to the ongoing fight against antimicrobial resistance.
References
-
Zessel, U., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. Available at: [Link]
-
Wikipedia. (n.d.). Disk diffusion test. Available at: [Link]
-
Wikipedia. (n.d.). Broth microdilution. Available at: [Link]
-
GoodRx Health. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Available at: [Link]
-
Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Available at: [Link]
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Available at: [Link]
-
FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Available at: [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Available at: [Link]
-
Maciá, M. D., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. Available at: [Link]
-
Balouiri, M., et al. (2016). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy. Available at: [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
-
Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Available at: [Link]
-
European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. Available at: [Link]
-
Al-Ghorbani, M., et al. (2021). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. Molecules. Available at: [Link]
-
Gontijo, M. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Available at: [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
-
Balouiri, M., et al. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis. Available at: [Link]
- Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]
- Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.
-
Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Available at: [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Expert Rules. Available at: [Link]
-
Van Belkum, A., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. Available at: [Link]
-
Khan, K. M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International. Available at: [Link]
-
JUPOL, A., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. EXCLI Journal. Available at: [Link]
-
Jones, R. N., et al. (1975). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Journal of Clinical Microbiology. Available at: [Link]
-
CLSI. (2025). CLSI standards for antimicrobial susceptibility testing. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Disk Diffusion and Quality Control. Available at: [Link]
-
Day, M., et al. (2015). Widespread implementation of EUCAST breakpoints for antibacterial susceptibility testing in Europe. Eurosurveillance. Available at: [Link]
-
Dogan, D., et al. (2021). Design, synthesis, antibacterial activity evaluation and molecular modeling studies of new sulfonamides containing a sulfathiazole moiety. RSC Advances. Available at: [Link]
-
Gaffer, H. E., et al. (2014). Synthesis of Some Novel Antibacterial Sulfonamide Reactive Dyes. Life Science Journal. Available at: [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]
-
ResearchGate. (n.d.). Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). Available at: [Link]
-
FAO. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Available at: [Link]
-
Khan, I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Available at: [Link]
-
ResearchGate. (2016). Can anyone tell that why my samples doesn't show antibacterial activity?. Available at: [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link]
-
Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available at: [Link]
-
Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Available at: [Link]
-
Institute for Collaborative Biotechnologies. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Available at: [Link]
-
Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Available at: [Link]
Sources
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 5. Design, synthesis, antibacterial activity evaluation and molecular modeling studies of new sulfonamides containing a sulfathiazole moiety - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 8. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. microbenotes.com [microbenotes.com]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. nih.org.pk [nih.org.pk]
- 15. EUCAST: EUCAST - Home [eucast.org]
- 16. emerypharma.com [emerypharma.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 19. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 20. microchemlab.com [microchemlab.com]
- 21. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
Application Note: Analytical Method Validation for Sulfamethizole (4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide)
Executive Summary
This application note details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Sulfamethizole (IUPAC: 4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide).
While often grouped with other sulfonamides like Sulfamethoxazole, Sulfamethizole possesses a distinct 1,3,4-thiadiazole ring.[1] This heterocyclic moiety influences the molecule's pKa (~5.4 and ~2.1) and hydrophobicity, necessitating specific buffering conditions to prevent peak tailing and ensure reproducible retention. This guide addresses the "Why" and "How" of the analytical lifecycle, ensuring compliance with ICH Q2(R2) standards.
Physicochemical Context & Method Strategy
The Molecule[2][3]
-
Molecular Formula: C₉H₁₀N₄O₂S₂[1]
-
Key Functional Groups: Primary amine (aniline), Sulfonamide, Thiadiazole ring.
-
pKa Profile: The sulfonamide nitrogen has a pKa of approximately 5.4 . The thiadiazole nitrogen is weakly basic (pKa ~2.1).
Strategic Method Design (The "Expertise" Pillar)
Challenge: Sulfonamides are amphoteric.
-
At pH > 6.0: The sulfonamide group deprotonates, becoming anionic. This leads to rapid elution (low retention) on C18 columns and poor resolution from the solvent front.
-
At pH < 2.0: The primary amine protonates. While this increases solubility, it can cause secondary interactions with residual silanols on the column stationary phase, leading to peak tailing.
Solution: We utilize a mobile phase pH of 3.0 . At this pH, the sulfonamide moiety remains largely neutral (promoting hydrophobic retention on the C18 chain), while the acidity is sufficient to suppress silanol ionization on the column, minimizing tailing.
Experimental Protocol
Equipment & Reagents
-
LC System: HPLC with UV-Visible or PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: C18 End-capped column (e.g., 250 mm x 4.6 mm, 5 µm). Note: End-capping is critical to reduce silanol activity.
-
Reagents:
-
Sulfamethizole Reference Standard (purity > 99.0%).[7]
-
Methanol (HPLC Grade).
-
Potassium Dihydrogen Phosphate (
). -
Orthophosphoric Acid (85%).
-
Water (Milli-Q / HPLC Grade).
-
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase | Buffer : Methanol (70:30 v/v) | High aqueous content ensures adequate retention ( |
| Buffer Prep | 20 mM | Controls ionization state of the analyte.[8] |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance for 5µm columns. |
| Wavelength | 254 nm | Near the |
| Injection Vol | 20 µL | Optimized for sensitivity without column overload. |
| Temperature | 25°C or 30°C | Constant temperature ensures reproducible retention times. |
| Run Time | 10 - 15 minutes | Sufficient to elute analyte and potential late-eluting impurities. |
Validation Lifecycle Workflow
The following diagram illustrates the logical flow of the validation process, ensuring a self-validating system where failure at any stage triggers a feedback loop.
Figure 1: Validation lifecycle ensuring method integrity before final reporting.
Detailed Validation Procedures (ICH Q2 R2)
System Suitability Testing (SST)
Purpose: To verify the instrument and method are functioning correctly before analysis begins.
-
Protocol: Inject the Standard Solution (e.g., 50 µg/mL) six times.
-
Acceptance Criteria:
-
RSD of Peak Area:
-
Tailing Factor (
): (Crucial for thiadiazoles). -
Theoretical Plates (
): .
-
Specificity (Forced Degradation)
Purpose: To demonstrate the method can separate Sulfamethizole from its degradation products.
-
Protocol:
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 1 hour.
-
Base Hydrolysis: 0.1 N NaOH, 60°C, 1 hour.
-
Oxidation: 3%
, Room Temp, 1 hour. -
Thermal: 60°C dry heat, 24 hours.
-
-
Analysis: Inject stressed samples. Ensure peak purity (using PDA detector) indicates no co-elution under the main Sulfamethizole peak.
Linearity and Range
Purpose: To verify the response is proportional to concentration.[9]
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL).
-
Data Treatment: Plot Peak Area (
) vs. Concentration ( ). Calculate regression equation . -
Acceptance Criteria: Correlation Coefficient (
) .
Accuracy (Recovery)
Purpose: To determine if the method quantifies the "true" value.
-
Protocol: Spike placebo (excipients) with Sulfamethizole standard at three levels: 80%, 100%, and 120%. Prepare in triplicate (Total 9 determinations).
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
Precision[3][7][9]
-
Repeatability: 6 injections of 100% concentration. RSD
.[7] -
Intermediate Precision: Repeat the study on a different day, with a different analyst, or different column lot. RSD
(overall).
LOD and LOQ
-
Calculation: Based on the standard deviation of the response (
) and slope ( ) from the linearity curve.-
LOD:
-
LOQ:
-
Robustness Study
Purpose: To verify method reliability during normal usage fluctuations.
| Parameter | Variation | Expected Result |
| Flow Rate | Retention time shifts, but resolution/tailing remains acceptable. | |
| pH | Critical check. If pH rises > 3.5, retention may drop significantly. | |
| Wavelength | Area counts should remain stable (< 2% change). |
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6][10] Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5328, Sulfamethizole.Link[4]
- United States Pharmacopeia (USP).General Chapter <1225> Validation of Compendial Procedures. (Refer to current USP-NF edition for specific monograph details).
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for mobile phase selection).
Sources
- 1. Sulfamethizole | C9H10N4O2S2 | CID 5328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.umt.edu.pk [journals.umt.edu.pk]
- 6. ijrpb.com [ijrpb.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. intuitionlabs.ai [intuitionlabs.ai]
- 10. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Technical Support Center: Crystallization of Sulfonamides
Welcome to the technical support center for sulfonamide crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
I. Troubleshooting Guide: Common Crystallization Problems
This section addresses specific issues that may arise during the crystallization of sulfonamides, providing potential causes and actionable solutions in a question-and-answer format.
Q1: My sulfonamide is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than a crystalline solid.[1] This phenomenon is often observed when the melting point of the solute is lower than the temperature of the crystallization solution or when there is a high concentration of impurities.[1] The resulting oil is typically an impure form of your compound.
Causality and Solutions:
The primary cause of oiling out is that the supersaturation of the solution is achieved at a temperature where the sulfonamide is molten. To promote crystallization, you need to either lower the temperature at which supersaturation is reached or change the solvent environment to favor crystal lattice formation over a liquid-liquid phase separation.
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the supersaturation level, and then allow it to cool more slowly.[1]
-
Lower the Cooling Temperature: Attempt to induce crystallization by cooling the solution to a lower temperature, possibly by using an ice bath, once it has reached room temperature.[1]
-
Change the Solvent System: The current solvent may be too nonpolar. Experiment with a more polar solvent or a solvent mixture. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[1] A solvent/anti-solvent system can also be employed. Dissolve the sulfonamide in a "good" solvent where it is highly soluble, and then slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid. This controlled reduction in solubility can promote gradual crystal growth.[2]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of the pure compound to provide a nucleation site.[1][2]
-
Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography before recrystallization.[1]
Q2: I am not getting any crystals, even after the solution has cooled completely. What should I do?
A2: The absence of crystal formation is typically due to one of two main reasons: the solution is not sufficiently supersaturated, or the nucleation process has not been initiated.[1]
Causality and Solutions:
Crystallization requires the solution to be supersaturated, meaning the concentration of the solute is higher than its equilibrium solubility at that temperature. Even in a supersaturated state, the formation of the initial crystal nuclei can be kinetically hindered.
Troubleshooting Steps:
-
Induce Nucleation:
-
Increase Supersaturation:
-
Evaporation: If too much solvent was used, the solution may not be saturated enough for crystals to form. You can increase the concentration by gently heating the solution to evaporate some of the solvent.[3]
-
Cooling: Ensure the solution is thoroughly cooled. After it reaches room temperature, placing it in an ice bath can further decrease the solubility and increase the driving force for crystallization.[2]
-
Q3: My crystal yield is very low. How can I improve it?
A3: Low recovery is a common issue in recrystallization and can be attributed to several factors, primarily related to the solubility of the sulfonamide in the chosen solvent system.[1]
Causality and Solutions:
The goal of recrystallization is to dissolve the compound in a hot solvent and have it crystallize upon cooling. If too much solvent is used, a significant amount of the compound will remain dissolved in the cold "mother liquor."[1]
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your compound.[2]
-
Ensure Complete Cooling: After the solution has cooled to room temperature, place it in an ice bath for at least 15-30 minutes to maximize precipitation.[1][2]
-
Prevent Premature Crystallization: If you are performing a hot filtration step to remove insoluble impurities, ensure your glassware is pre-heated and perform the filtration quickly. Premature crystallization on the filter paper can lead to significant loss of product.[1][2]
-
Re-evaluate Solvent Choice: The chosen solvent may be too good at dissolving the sulfonamide even at low temperatures. An ideal solvent should show a large difference in solubility between hot and cold conditions.[2]
Q4: My product is an amorphous powder, not crystalline. What causes this and how can I fix it?
A4: Amorphous solids form when molecules solidify too rapidly, preventing them from arranging into an ordered crystal lattice. This is often referred to as "crashing out" of a highly supersaturated solution.[2]
Causality and Solutions:
The formation of an ordered crystal lattice is a thermodynamically favored but kinetically controlled process. Rapid cooling increases the driving force for solidification so much that the molecules do not have sufficient time to orient themselves into a crystal structure.
Troubleshooting Steps:
-
Reduce the Cooling Rate: This is the most critical factor. Allow the flask to cool slowly to room temperature on a benchtop. You can insulate the flask with a cloth or paper towels to slow down the cooling process before moving it to an ice bath.[1][2]
-
Use a Solvent/Anti-solvent System: This method allows for a more controlled approach to achieving supersaturation at a constant temperature, which can favor slower crystal growth.[2]
-
Slow Evaporation: Dissolve the sulfonamide in a suitable solvent and allow the solvent to evaporate slowly over several days. This gradual increase in concentration can yield high-quality crystals.[2]
Q5: I am observing different crystal forms (polymorphs) in different batches. How can I control this?
A5: Polymorphism, the ability of a compound to exist in more than one crystal structure, is a well-documented phenomenon in sulfonamides.[2][4] These different forms can have varying physicochemical properties, such as solubility and stability, making control of polymorphism crucial in drug development.[2][5] The formation of different polymorphs is influenced by intermolecular interactions, particularly hydrogen bonding involving the sulfonamide group.[5][6]
Causality and Solutions:
The specific polymorph obtained is often dependent on kinetic and thermodynamic factors during crystallization. Different solvents and cooling rates can stabilize different molecular conformations or intermolecular interactions, leading to the formation of distinct crystal lattices.
Control Strategies:
-
Standardize Crystallization Conditions: Strictly control the choice of solvent, cooling rate, temperature, and agitation. Even minor variations can lead to different polymorphs.[2]
-
Seeding: Introduce a seed crystal of the desired polymorph into a supersaturated solution to template its growth and direct the crystallization towards the desired form.[2]
-
Solvent Selection: The choice of solvent can dictate which polymorph is favored.[2] Experiment with solvents of different polarities and hydrogen-bonding capabilities to influence the intermolecular interactions during crystal formation.[5][6]
-
Co-crystallization: Consider forming co-crystals with a suitable co-former. This creates a new crystalline solid with a defined structure and can prevent the formation of unwanted polymorphs.[2]
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing sulfonamides?
A1: There is no single "best" solvent, as the ideal choice depends on the specific sulfonamide. However, a good starting point is often a mixture of a polar protic solvent and water, such as ethanol-water or isopropanol-water.[1] For example, a 70% isopropanol-water solution is commonly used for sulfathiazole.[1] The key is to find a solvent in which the sulfonamide is very soluble when hot and poorly soluble when cold.[2]
Q2: Why is the crystallinity of a sulfonamide compound important?
A2: Crystallinity is a critical attribute for an active pharmaceutical ingredient (API) as it influences several key properties:
-
Bioavailability and Solubility: Different crystal forms (polymorphs) can have significantly different solubilities and dissolution rates, which directly impact how much of the drug is absorbed by the body.[2]
-
Stability: The crystalline state is generally more thermodynamically stable than the amorphous state, which is crucial for a drug's shelf life.[2]
-
Manufacturing and Formulation: The shape (habit) and size of crystals affect bulk properties like flowability and compressibility, which are vital for downstream processing such as tableting.[2]
Q3: How do impurities affect the crystallization of sulfonamides?
A3: Impurities can significantly impact the crystallization process. They can inhibit crystal growth, be incorporated into the crystal lattice, or even alter the resulting crystal form.[2] Structurally related impurities with a sulfonamide moiety have been shown to inhibit the recrystallization of sulfamethazine.[7] The presence of impurities can also lead to the formation of less stable polymorphs or even amorphous material.[8]
Q4: What analytical techniques can be used to characterize sulfonamide crystals?
A4: Several analytical techniques are essential for characterizing the solid-state properties of sulfonamide crystals:
-
Powder X-ray Diffraction (PXRD): Used to identify the crystal form (polymorph) and determine the degree of crystallinity.[2] Crystalline materials produce sharp, distinct peaks, while amorphous materials show a broad halo.[2]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow as a function of temperature to determine melting points, and detect polymorphic transitions and glass transitions in amorphous solids.[2]
-
Microscopy: Provides visual information about crystal morphology (shape) and size.[2]
-
Infrared (IR) Spectroscopy: Can differentiate between polymorphs by detecting subtle differences in the IR spectra, particularly in regions corresponding to hydrogen bonding (e.g., N-H and S=O stretches).[2][6]
III. Experimental Protocols & Data
Protocol 1: Single-Solvent Recrystallization of Sulfathiazole
This protocol describes a general procedure for the recrystallization of sulfathiazole using a 70% isopropanol-water solution.
Materials:
-
Crude sulfathiazole
-
Isopropanol
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Preparation: Prepare a 70% (v/v) isopropanol-water solution.
-
Dissolution: In an Erlenmeyer flask, add the crude sulfathiazole to the 70% isopropanol solution. A starting ratio of approximately 15 g of sulfathiazole to 100 mL of solvent can be used.[1]
-
Heating: Heat the mixture to its boiling point with stirring until the solid is completely dissolved. Add the minimum amount of additional hot solvent required for complete dissolution.[1]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[1]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Crystal formation should be observed.[1]
-
Maximizing Yield: To maximize the yield, place the flask in an ice bath for about 15-30 minutes after it has reached room temperature.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of cold 70% isopropanol to remove any remaining soluble impurities.[1]
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.[1]
Data Summary: Crystallographic Parameters
The following table provides a representative comparison of crystallographic data for a novel sulfonamide and the established drug, sulfamethazine.
| Parameter | Novel Sulfonamide: ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA) | Sulfamethazine (Polymorph I) |
| Crystal System | Monoclinic[9] | Monoclinic |
| Space Group | P2₁[9] | P2₁/n (for piperidine salt) |
| Key Bond Length (Å) | ||
| S-N | 1.624(3)[9] | Data not available |
| Note: Complete crystallographic data for pure, unsolvated sulfamethazine was not readily available in the public domain at the time of this guide's compilation.[9] |
IV. Visual Guides
Troubleshooting Workflow for Sulfonamide Crystallization
Caption: A decision tree to guide the selection of a suitable crystallization solvent.
V. References
-
Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC. [Link]
-
Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed. [Link]
-
The effect of structurally related impurities on crystallinity reduction of sulfamethazine by grinding - PubMed. [Link]
-
Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - ResearchGate. [Link]
-
[Polymorphism and mixed crystal formation in sulfonamides and related compounds] - PubMed. [Link]
-
Stability of Rapidly Crystallizing Sulfonamides Glasses by Fast Scanning Calorimetry: Crystallization Kinetics and Glass-Forming Ability - PubMed. [Link]
-
Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - ResearchGate. [Link]
-
The Understanding Sulfa Crystals in Urine Causes Understanding Sulfa Crystals in Urine Causes | Acibadem Health Point. [Link]
-
US2777844A - Sulfonamide purification process - Google Patents.
-
Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development. [Link]
-
Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
-
CRYSTAL CHARACTERIZATION TECHNIQUES. [Link]
-
Sulfonamide Crystals: Introduction, Identification Features - Medical Notes. [Link]
-
Crystallization of Sulfanilamide - YouTube. [Link]
-
The Effect of Solvent on Crystal Growth and Morphology | Request PDF - ResearchGate. [Link]
-
Impact of impurities on crystal growth. [Link]
-
Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects - ACS Publications. [Link]
-
Effect of the solvent on the morphology of sulfamerazine crystals and its molecular mechanism | Request PDF - ResearchGate. [Link]
-
ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW - YMER. [Link]
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]
-
Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. [Link]
-
Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - NIH. [Link]
-
The influence of impurities and solvents on crystallization | Request PDF - ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of structurally related impurities on crystallinity reduction of sulfamethazine by grinding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Identification and Control of Impurities in Sulfamethoxazole Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and quality control of sulfamethoxazole. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to impurity identification and control. The information herein is grounded in established scientific principles and regulatory standards to ensure the development of safe and effective active pharmaceutical ingredients (APIs).
The Critical Role of Impurity Profiling in Sulfamethoxazole Synthesis
Sulfamethoxazole is a widely used sulfonamide antibiotic.[1][2] Its therapeutic efficacy and safety are directly linked to the purity of the final product. Impurities can arise from various sources, including the synthesis process, degradation of the drug substance, and storage.[3] These impurities, even in trace amounts, can potentially impact the safety, efficacy, and stability of the final drug product. Therefore, rigorous impurity profiling—the identification, characterization, and quantification of impurities—is a critical aspect of quality control in sulfamethoxazole manufacturing, mandated by regulatory bodies worldwide.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in sulfamethoxazole synthesis?
Impurities in sulfamethoxazole can be broadly categorized as:
-
Process-Related Impurities: These are substances that are formed as by-products during the synthesis of sulfamethoxazole. They can also be unreacted starting materials or intermediates. For example, the reaction of p-aminobenzenesulfonyl chloride with 3-amino-5-methylisoxazole can lead to various side products if the reaction conditions are not carefully controlled.[4]
-
Degradation Products: These impurities result from the chemical breakdown of sulfamethoxazole over time due to factors like exposure to light, heat, or humidity.[3] Forced degradation studies are often conducted to intentionally degrade the drug substance to identify potential degradation products that might form under storage conditions.[3]
-
Starting Material and Reagent Impurities: Impurities present in the raw materials used for synthesis can be carried through the process and contaminate the final product.
Q2: What are the major known impurities of sulfamethoxazole?
Several impurities of sulfamethoxazole have been identified and are monitored as per pharmacopeial standards. Some of the key impurities include:
| Impurity Name | CAS Number | Molecular Formula | Notes |
| Sulfanilamide (Impurity E) | 63-74-1 | C₆H₈N₂O₂S | A common process-related impurity.[1][5] |
| Sulfanilic Acid (Impurity D) | 121-57-3 | C₆H₇NO₃S | Another common process-related impurity.[1][5] |
| 5-Methylisoxazol-3-amine (Impurity C) | 1072-67-9 | C₄H₆N₂O | An unreacted starting material or a byproduct.[1][6] |
| N-Acetylsulfamethoxazole (Impurity A) | 21312-10-7 | C₁₂H₁₃N₃O₄S | A metabolite and potential process impurity.[1] |
| 4-Nitro Sulfamethoxazole | 29699-89-6 | C₁₀H₉N₃O₅S | A potential impurity from nitrating conditions or starting materials.[3] |
| Sulfamethoxazole EP Impurity B | 135529-16-7 | C₁₆H₁₆N₄O₅S₂ | A specified impurity in the European Pharmacopoeia. |
| Sulfamethoxazole EP Impurity F | 17103-52-5 | C₁₀H₁₁N₃O₃S | A specified impurity in the European Pharmacopoeia.[1] |
Q3: What are the recommended analytical techniques for sulfamethoxazole impurity profiling?
The most common and regulatory-accepted methods for impurity profiling of sulfamethoxazole are:
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique due to its high resolution, sensitivity, and quantitative accuracy.[7][8] Reversed-phase HPLC with a C18 column and UV detection is a standard method.[7][8]
-
Thin-Layer Chromatography (TLC): TLC is a simpler and faster technique often used for qualitative analysis and for monitoring the progress of reactions.[5][9] It can be used to separate sulfamethoxazole from its major impurities like sulfanilamide and sulfanilic acid.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for the identification and structural elucidation of unknown impurities, especially when reference standards are not available.[10]
Q4: What are the typical acceptance criteria for impurities in sulfamethoxazole?
Acceptance criteria for impurities are defined by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[3][11][12] These are based on the maximum daily dose of the drug. Generally, for a drug substance like sulfamethoxazole, the thresholds are:
-
Reporting Threshold: The level above which an impurity must be reported.
-
Identification Threshold: The level above which an impurity must be identified.
-
Qualification Threshold: The level above which an impurity must be qualified for its safety.
For example, the USP specifies limits for sulfanilamide and sulfanilic acid in sulfamethoxazole drug substances to be not more than 0.2% (w/w).[5]
Troubleshooting Guides
Guide 1: An Unknown Peak is Detected During HPLC Analysis
Problem: During the routine HPLC analysis of a sulfamethoxazole batch, a significant unknown peak is observed that was not present in the reference standard.
Workflow for Identification and Control:
Caption: Workflow for identifying an unknown impurity.
Step-by-Step Protocol:
-
Verify System Suitability and Method Specificity:
-
Causality: Before investigating the peak, ensure the analytical system is performing correctly. System suitability tests (e.g., resolution, tailing factor, theoretical plates) confirm the validity of the analytical results.
-
Action: Check the system suitability parameters from your HPLC run. If they are out of specification, troubleshoot the HPLC system (e.g., check mobile phase preparation, column integrity, detector lamp). Also, re-inject a known standard to confirm retention times and peak shapes.
-
-
Investigate Potential Sources:
-
Causality: The unknown impurity could originate from starting materials, reagents, or be a process-related byproduct.
-
Action:
-
Analyze the starting materials and key intermediates used in the synthesis of that batch.
-
Review the batch manufacturing record for any deviations in reaction conditions (e.g., temperature, reaction time, pH).
-
-
-
Forced Degradation Study:
-
Causality: This study helps to determine if the unknown impurity is a degradation product.[3] By subjecting sulfamethoxazole to stress conditions (acid, base, oxidation, heat, light), you can generate potential degradation products and compare their retention times with the unknown peak.
-
Protocol:
-
Prepare separate solutions of sulfamethoxazole.
-
Expose each solution to one of the following stress conditions:
-
Acidic: 0.1 N HCl at 60°C for 2 hours.
-
Basic: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat the solid drug at 105°C for 24 hours.
-
Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples by HPLC and compare the chromatograms with that of the batch containing the unknown impurity.
-
-
-
Structural Elucidation (if necessary):
-
Causality: If the impurity is not a known compound or a degradation product, its structure must be elucidated.
-
Action: Employ advanced analytical techniques such as:
-
LC-MS/MS: To determine the molecular weight and fragmentation pattern of the impurity.
-
High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition.
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To elucidate the complete chemical structure.
-
-
-
Quantify and Control:
-
Causality: Once identified, the impurity must be quantified and controlled within acceptable limits.
-
Action:
-
If a reference standard for the impurity is available, use it for quantification.
-
If a reference standard is not available, use a relative response factor with respect to sulfamethoxazole.
-
Implement appropriate process controls or purification steps to minimize the level of the impurity in future batches.
-
-
Guide 2: High Levels of Sulfanilamide and/or Sulfanilic Acid Detected
Problem: A batch of sulfamethoxazole shows levels of sulfanilamide and/or sulfanilic acid exceeding the pharmacopeial limit of 0.2%.[5]
Potential Causes and Corrective Actions:
Caption: Potential sources of process-related impurities.
-
Purity of Starting Materials:
-
Cause: The starting material, p-aminobenzenesulfonyl chloride, can contain sulfanilic acid as an impurity. Sulfanilamide can also be present as an impurity in related starting materials.
-
Corrective Action:
-
Implement stricter quality control checks on incoming raw materials.
-
Source starting materials from qualified vendors with robust manufacturing processes.
-
If necessary, purify the starting materials before use.
-
-
-
Reaction Conditions:
-
Cause: Incomplete reaction or side reactions can lead to higher levels of unreacted starting materials or the formation of related impurities.
-
Corrective Action:
-
Optimize Reaction Time and Temperature: Ensure the reaction goes to completion to minimize unreacted intermediates.
-
Control of pH: The pH of the reaction mixture can influence the formation of byproducts. Maintain the optimal pH throughout the reaction.
-
Stoichiometry of Reactants: Ensure the correct molar ratios of reactants are used to favor the formation of the desired product.
-
-
-
Purification Process:
-
Cause: The crystallization process may not be efficient enough to remove these impurities to the required level.
-
Corrective Action:
-
Solvent Selection: Experiment with different solvent systems for crystallization to improve the selective precipitation of sulfamethoxazole, leaving impurities in the mother liquor.
-
Recrystallization: Perform one or more recrystallization steps to enhance the purity of the final product.
-
Washing: Ensure the crystallized product is thoroughly washed with an appropriate solvent to remove residual impurities.
-
-
References
-
SynThink. Sulfamethoxazole EP Impurities & USP Related Compounds. [Link]
-
Agbaba, D., et al. (2025). Simultaneous TLC Determination of Co-trimoxazole and Impurities of Sulfanilamide and Sulfanilic Acid in Pharmaceuticals. ResearchGate. [Link]
-
Haseen, M., et al. (2023). Synthesis and Characterization of Sulfamethoxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]
-
Kumar, P., et al. (2023). Development and Validation of A RP-HPLC Method for the Simultaneous Determination of Twenty Related Substances of Sulfamethoxazole and Trimethoprim in Injection Dosage Form. Royal Society of Chemistry. [Link]
-
Pharmaffiliates. Sulfamethoxazole-impurities. [Link]
-
Medicinal Chemistry. (2021). SYNTHESIS OF SULPHAMETHOXAZOLE. YouTube. [Link]
-
Sarmento, A. P., et al. (2020). Sulfamethoxazole and Trimethoprim Degradation by Fenton and Fenton-Like Processes. Water. [Link]
-
Dr. Ashish Kumar. (2020). Synthesis of Sulfamethoxazole | BP601T | L~2. YouTube. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Sulfamethoxazole?. [Link]
-
Wikipedia. Sulfamethoxazole. [Link]
-
Veeprho. Sulfamethoxazole Impurity 1 | CAS 1258421-06-5. [Link]
-
U.S. Pharmacopeia. USP Monographs: Sulfamethoxazole. [Link]
-
U.S. Pharmacopeia. USP Monographs: Sulfamethoxazole and Trimethoprim Tablets. [Link]
-
Haseen, M., et al. (2025). Synthesis and Characterization of Sulfamethoxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]
-
Sarmento, A. P., et al. (2020). (PDF) Sulfamethoxazole and Trimethoprim Degradation by Fenton and Fenton-Like Processes. ResearchGate. [Link]
-
Gonzalez-Gil, L., et al. (2023). The fate of sulfamethoxazole and trimethoprim in a micro-aerated anaerobic membrane bioreactor and the occurrence of antibiotic resistance in the permeate. TU Delft Repository. [Link]
-
Cruz-Alcalde, A., et al. (2022). An efficient simultaneous degradation of sulfamethoxazole and trimethoprim by photoelectro-Fenton process under non-modified pH using a natural citric acid source: study of biodegradability, ecotoxicity, and antibacterial activity. PubMed. [Link]
-
Gonzalez-Gil, L., et al. (2023). The fate of sulfamethoxazole and trimethoprim in a micro-aerated anaerobic membrane bioreactor and the occurrence of antibiotic resistance in the permeate. Water Science & Technology. [Link]
-
Aslam, M., et al. (2021). Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension. UMT Journals. [Link]
-
Scribd. USP Monographs Sulfamethoxazole and Trimethoprim Tablets. [Link]
-
EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. [Link]
-
Al-Suhaibani, S., et al. (2023). Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties. PMC. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chemicea.com [chemicea.com]
- 7. books.rsc.org [books.rsc.org]
- 8. journals.umt.edu.pk [journals.umt.edu.pk]
- 9. jddtonline.info [jddtonline.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pharmacopeia.cn [pharmacopeia.cn]
- 12. edqm.eu [edqm.eu]
Validation & Comparative
A Comparative Guide to Carbonic Anhydrase Inhibitors: Profiling 4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide Against Established Agents
In the landscape of drug discovery, the inhibition of carbonic anhydrases (CAs) remains a pivotal strategy for therapeutic intervention in a spectrum of diseases, including glaucoma, epilepsy, and cancer. This guide provides a comprehensive comparison of 4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide, a representative of the versatile sulfonamide class of inhibitors, against established carbonic anhydrase inhibitors: acetazolamide, dorzolamide, and the repurposed cyclooxygenase-2 inhibitor, celecoxib. Our analysis is grounded in experimental data, focusing on inhibitory potency, isoform selectivity, and the mechanistic underpinnings that guide their clinical applications and side-effect profiles.
The Target: Carbonic Anhydrases
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This seemingly simple reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and fluid balance. With 15 known isoforms in humans, exhibiting distinct tissue distribution and catalytic activities, the development of isoform-selective inhibitors is a key objective to enhance therapeutic efficacy and minimize off-target effects.[2]
The Contenders: A Profile of Carbonic Anhydrase Inhibitors
The primary sulfonamide moiety (-SO₂NH₂) is a classical zinc-binding group that is central to the mechanism of action of many carbonic anhydrase inhibitors. This functional group coordinates to the zinc ion in the active site of the enzyme, disrupting its catalytic activity.
This compound and its Analogs
This compound belongs to a well-explored class of benzenesulfonamides. The 1,3,4-thiadiazole ring is a common scaffold in the design of potent carbonic anhydrase inhibitors.[3] Derivatives of 1,3,4-thiadiazole-2-sulfonamide have demonstrated potent, nanomolar-range inhibition of carbonic anhydrase isoforms, particularly CA II and CA IV.[3] The versatility of this scaffold allows for chemical modifications to fine-tune inhibitory activity and selectivity.
Acetazolamide: The Prototypical Inhibitor
Acetazolamide is a first-generation carbonic anhydrase inhibitor that is used systemically. It acts as a non-competitive inhibitor and has a broad spectrum of activity against various CA isoforms.[2] Its clinical applications include the treatment of glaucoma, epilepsy, and acute mountain sickness.[4][5] However, its lack of isoform selectivity contributes to a range of side effects.[6]
Dorzolamide: A Topical Solution for Glaucoma
Dorzolamide is a second-generation, topically administered carbonic anhydrase inhibitor primarily used in the management of glaucoma.[7] Its development was driven by the need to minimize the systemic side effects associated with oral inhibitors like acetazolamide. Dorzolamide exhibits a higher affinity for CA II and CA IV, the key isoforms involved in aqueous humor secretion in the eye, as compared to CA I.[8][9]
Celecoxib: An Unexpected Carbonic Anhydrase Inhibitor
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, also demonstrates potent carbonic anhydrase inhibitory activity due to the presence of an unsubstituted sulfonamide group.[10][11] It has been shown to inhibit CA II in the nanomolar range.[10] This off-target activity has opened avenues for exploring its potential in conditions where carbonic anhydrase inhibition is beneficial, although its clinical significance in this context is still under investigation.[12]
Comparative Analysis of Inhibitory Potency and Selectivity
The inhibitory constant (Ki) is a critical parameter for comparing the potency of enzyme inhibitors. A lower Ki value signifies a higher binding affinity and greater inhibitory potency. The following table summarizes the reported Ki values for the selected inhibitors against key human carbonic anhydrase isoforms.
| Inhibitor | CA I (Ki, nM) | CA II (Ki, nM) | CA IV (Ki, nM) | CA IX (Ki, nM) | CA XII (Ki, nM) |
| This compound Derivatives | Potent | 10-100 | 10-100 | Potent | Potent |
| Acetazolamide | ~250 | 12 | 74 | 30 | ~5.7 |
| Dorzolamide | ~3000 | 3.5 | ~15 | ~54 | ~4.7 |
| Celecoxib | ~48 | 24 | ~46 | Potent | Potent |
Note: The Ki values for this compound derivatives are presented as a range based on available literature for structurally similar compounds. Specific Ki values for the parent compound are not consistently reported across all isoforms. The potency against CA IX and CA XII is noted as "Potent" due to qualitative descriptions in the literature, with specific Ki values varying based on the derivative.
Interpretation of Data:
-
Acetazolamide displays potent inhibition of CA II, CA IV, CA IX, and CA XII, but is a relatively weak inhibitor of CA I.[2]
-
Dorzolamide exhibits high potency against CA II and CA XII, with good activity against CA IV and CA IX, but is a significantly weaker inhibitor of CA I, contributing to its favorable side-effect profile when administered topically.
-
Celecoxib demonstrates potent, low nanomolar inhibition of CA II and also inhibits other isoforms.[10]
-
Derivatives of this compound show promise as potent inhibitors of several CA isoforms, with the potential for isoform-selective design through chemical modification.[3]
Therapeutic Implications and Side-Effect Profiles
The therapeutic utility and adverse effects of carbonic anhydrase inhibitors are directly linked to their isoform selectivity and route of administration.
| Inhibitor | Primary Therapeutic Applications | Common Side Effects |
| Acetazolamide | Glaucoma, epilepsy, acute mountain sickness, edema.[4][5] | Paresthesias, fatigue, metabolic acidosis, kidney stones, taste disturbances.[6] |
| Dorzolamide | Glaucoma, ocular hypertension.[7] | Ocular stinging and burning, bitter taste, blurred vision.[8][13] |
| Celecoxib | Pain and inflammation (as a COX-2 inhibitor).[11] | Cardiovascular risks (as a COX-2 inhibitor); potential for CA-related side effects. |
| This compound Derivatives | Investigational (e.g., anticancer).[14] | Profile dependent on specific derivative and selectivity. |
Experimental Methodologies for Inhibitor Characterization
The determination of inhibitory constants is crucial for the comparative analysis of carbonic anhydrase inhibitors. The stopped-flow CO₂ hydration assay is a widely accepted method for this purpose.
Stopped-Flow CO₂ Hydration Assay
Principle: This kinetic assay measures the enzyme's ability to hydrate CO₂. The reaction is monitored by a rapid change in pH, which is detected by a pH indicator dye.[15][16] In the presence of an inhibitor, the rate of pH change is reduced in a concentration-dependent manner.
Experimental Workflow:
Caption: Workflow for Stopped-Flow CO₂ Hydration Assay.
Causality Behind Experimental Choices:
-
Stopped-Flow Technique: The rapid nature of the carbonic anhydrase-catalyzed reaction necessitates the use of a stopped-flow instrument to measure the initial rates of reaction accurately.[17]
-
pH Indicator: The choice of pH indicator is critical and depends on the pH range of the assay. Its pKa should be close to the initial pH of the reaction mixture to ensure maximum sensitivity.
-
Cheng-Prusoff Equation: When the mechanism of inhibition is competitive, the Cheng-Prusoff equation (Ki = IC₅₀ / (1 + [S]/Km)) is used to convert the experimentally determined IC₅₀ value to the inhibition constant (Ki), which is independent of substrate concentration and allows for a more standardized comparison of inhibitor potency.[18][19][20]
Conclusion and Future Perspectives
The comparative analysis reveals that while acetazolamide remains a potent, broad-spectrum carbonic anhydrase inhibitor, its systemic side effects limit its long-term use. Dorzolamide represents a significant advancement, with its topical formulation and improved isoform selectivity providing effective intraocular pressure reduction with fewer systemic adverse events. The off-target carbonic anhydrase inhibition by celecoxib highlights the importance of comprehensive pharmacological profiling of drug candidates.
This compound and its derivatives represent a promising scaffold for the development of novel carbonic anhydrase inhibitors. The inherent potency of the 1,3,4-thiadiazole-benzenesulfonamide core, coupled with the potential for chemical modification, offers a pathway to designing next-generation inhibitors with enhanced isoform selectivity. Future research in this area will likely focus on targeting specific carbonic anhydrase isoforms implicated in diseases such as cancer (e.g., CA IX and XII), with the goal of developing highly targeted and well-tolerated therapeutics.[14]
References
-
Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2291336. [Link]
-
Supuran, C. T. (2000). Carbonic anhydrase inhibitors--Part 94. 1,3,4-thiadiazole-2-sulfonamide derivatives as antitumor agents? Bioorganic & Medicinal Chemistry Letters, 10(7), 671-674. [Link]
-
Cleveland Clinic. (n.d.). Acetazolamide (Diamox). [Link]
-
Teicher, B. A., et al. (1993). Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. Proceedings of the National Academy of Sciences, 90(4), 1584-1588. [Link]
-
Mayo Clinic. (2025, May 1). Dorzolamide (Ophthalmic Route). [Link]
-
Knudsen, J. F., & Carlsson, U. (2004). The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II. Inflammation, 28(5), 285-290. [Link]
-
Weber, A., et al. (2004). Unexpected nanomolar inhibition of carbonic anhydrase by COX-2-selective celecoxib: new pharmacological opportunities due to related binding site recognition. Journal of Medicinal Chemistry, 47(3), 550-557. [Link]
-
MedlinePlus. (2025, August 15). Dorzolamide and Timolol Ophthalmic. [Link]
-
Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
-
Nocentini, A., & Supuran, C. T. (2019). A cheminformatics platform for the analysis of the structure and selectivity profile of known carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1560-1571. [Link]
-
Borras, J., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 178. [Link]
-
MedCentral. (n.d.). Dorzolamide: uses, dosing, warnings, adverse events, interactions. [Link]
-
Gieling, R. G., et al. (2025). Carbonic Anhydrase IX and Cyclooxygenase-2 Regulation in Renal Cell Carcinoma and Impact on Therapeutic Efficiency of Anti-CAIX CAR T cells. Cancers, 17(13), 3583. [Link]
-
Drugs.com. (2025, July 25). Dorzolamide ophthalmic. [Link]
-
van der Plas, M., et al. (2020). Side effects of acetazolamide: a systematic review and meta-analysis assessing overall risk and dose dependence. BMJ Open, 10(4), e035548. [Link]
-
McKenna, R., & Supuran, C. T. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. International Journal of Molecular Sciences, 22(16), 8886. [Link]
-
Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One, 13(11), e0207417. [Link]
-
El-Sayed, M. A., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1156-1169. [Link]
-
Abdel-Wahab, B. F., et al. (2025). Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations. Chemistry Central Journal, 19(1), 1-14. [Link]
-
Supuran, C. T., & Scozzafava, A. (2007). Dual carbonic anhydrase--cyclooxygenase-2 inhibitors. Current Medicinal Chemistry, 14(14), 1567-1574. [Link]
-
Singh, S., et al. (2020). Applications of carbonic anhydrase inhibitors and activators in therapy. Expert Opinion on Therapeutic Patents, 30(8), 583-599. [Link]
-
Ghandadi, M., & Rajabalian, A. (2012). The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 66(2), 119-125. [Link]
-
El-Gohary, N. S., & Al-Suwayeh, S. A. (2020). Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits. Drug Delivery, 27(1), 115-126. [Link]
-
Maren, T. H. (1995). The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 11(4), 279-297. [Link]
-
Brubaker, R. F., et al. (1996). Comparison of dorzolamide and timolol as suppressors of aqueous humor flow in humans. Archives of Ophthalmology, 114(8), 983-985. [Link]
-
DailyMed. (n.d.). Dorzolamide hydrochloride and timolol maleate ophthalmic solution solution. [Link]
-
Mayo Clinic. (2025, November 30). Acetazolamide (Oral Route). [Link]
-
Drugs.com. (2025, July 24). Acetazolamide. [Link]
-
YouTube. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool@MajidAli2020. [Link]
-
YouTube. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. [Link]
-
Koch, J., & Weis, V. (2019, May 2). Carbonic Anhydrase Activity Assay. Protocols.io. [Link]
-
ResearchGate. (n.d.). Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug 48. [Link]
-
ResearchGate. (n.d.). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. [Link]
-
ResearchGate. (n.d.). Understanding the Dual Inhibition of COX-2 and Carbonic Anhydrase-II by Celecoxib and CG100649 Using Density Functional Theory Calculations and other Molecular Modelling Approaches. [Link]
-
ResearchGate. (n.d.). The human carbonic anhydrase isoenzymes I and II (hCA I and II) inhibition effects of trimethoxyindane derivatives. [Link]
-
ResearchGate. (n.d.). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. [Link]
-
Journal of Chemical Education. (n.d.). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. [Link]
-
Palma, S. D., et al. (2014). Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow. Journal of Ocular Pharmacology and Therapeutics, 30(10), 804-812. [Link]
-
Drugs.com. (n.d.). Celecoxib. [Link]
Sources
- 1. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors--Part 94. 1,3,4-thiadiazole-2-sulfonamidederivatives as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. pnas.org [pnas.org]
- 6. Side effects of acetazolamide: a systematic review and meta-analysis assessing overall risk and dose dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. medcentral.com [medcentral.com]
- 9. Sustained ocular delivery of Dorzolamide-HCl via proniosomal gel formulation: in-vitro characterization, statistical optimization, and in-vivo pharmacodynamic evaluation in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual carbonic anhydrase--cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbonic Anhydrase IX and Cyclooxygenase-2 Regulation in Renal Cell Carcinoma and Impact on Therapeutic Efficiency of Anti-CAIX CAR T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dorzolamide (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. Application of carbonic anhydrase inhibitors to increase the penetration of doxorubicin and its liposomal formulation into 2D and 3D triple negative breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 16. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
Comparative Efficacy Guide: Novel Sulfonamide Derivatives vs. Standard Antibiotics
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Microbiologists, and Drug Development Scientists
Executive Summary: The Renaissance of the Sulfa Scaffold
Sulfonamides, the first synthetic antibacterial agents, have largely been relegated to second-line therapy due to widespread resistance mediated by folP mutations and plasmid-borne sul genes. However, the "post-antibiotic era" has necessitated a revisit of this scaffold.
This guide provides a rigorous framework for comparing Novel Sulfonamide Derivatives (NSDs) —specifically Sulfonamide-Schiff Base Hybrids and Metal-Complexed Sulfonamides —against standard-of-care antibiotics (Co-trimoxazole and Ciprofloxacin). We focus on overcoming the Dihydropteroate Synthase (DHPS) resistance mechanism and establishing a self-validating evaluation pipeline.
Mechanistic Grounding: The Folate Pathway & Resistance
To accurately compare efficacy, one must understand the target.[1] Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS) , mimicking para-aminobenzoic acid (pABA).[1][2][3][4][5][6]
The Resistance Bottleneck
Standard sulfonamides (e.g., Sulfamethoxazole) fail against resistant strains because:
-
Chromosomal Mutation: Mutations in the folP gene alter the DHPS active site (specifically loops 1 and 2), reducing drug affinity while maintaining pABA binding.
-
Plasmid Acquisition: Acquisition of sul1, sul2, or sul3 genes encodes an entirely different, drug-insensitive DHPS variant.[6]
Novel Hypothesis: NSDs utilize bulky hydrophobic tails or metal coordination spheres to interact with non-conserved regions of the DHPS pocket, effectively "bridging" the mutation site or stabilizing the drug-enzyme complex despite the mutation.
Visualization: Folate Synthesis Inhibition
The following diagram illustrates the competitive inhibition point and the synergy with Trimethoprim.
Figure 1: The Folate Biosynthesis Pathway.[1][2][3][5] Novel sulfonamides (Blue) target DHPS with enhanced affinity to overcome resistance mechanisms that render standard sulfonamides (Grey) ineffective.
Experimental Protocols (Self-Validating Systems)
To generate publishable data, you must follow CLSI M07 guidelines. Ad hoc protocols are the primary cause of rejection in antimicrobial journals.
Protocol A: Broth Microdilution (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC).
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .
-
Why? Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L) levels critically affect the activity of antibiotics and bacterial membrane permeability. Unadjusted broth yields unrepeatable data.
-
-
Inoculum Standardization:
-
Prepare a 0.5 McFarland standard (
CFU/mL) from a fresh overnight culture. -
Dilute 1:100 in CAMHB to achieve a final testing concentration of
CFU/mL.
-
-
Compound Dilution:
-
Dissolve NSDs in DMSO (ensure final DMSO concentration <1% to avoid toxicity).
-
Perform 2-fold serial dilutions in 96-well plates (Range: 0.125 – 128
g/mL).
-
-
Controls (The Integrity Check):
-
Positive Control: Ciprofloxacin (Quality Control range for E. coli ATCC 25922: 0.004–0.015
g/mL). If your control falls outside this range, discard the entire plate . -
Growth Control: Bacteria + Solvent (DMSO) only.
-
Sterility Control: Media only.
-
Protocol B: Time-Kill Kinetics
Objective: Determine if the NSD is bacteriostatic or bactericidal.
-
Inoculate broth with
CFU/mL. -
Add NSD at concentrations of
MIC and MIC. -
Aliquot at 0, 2, 4, 8, and 24 hours.
-
Plate on agar and count colonies.
-
Definition:Bactericidal activity requires a
reduction (99.9% kill) in CFU/mL over 24 hours. Sulfonamides are typically bacteriostatic; a shift to bactericidal activity in an NSD is a major finding.
-
Visualization: Evaluation Workflow
Figure 2: Sequential evaluation pipeline. Progression to toxicity and kinetics testing is gated by MIC performance to ensure resource efficiency.
Comparative Data Analysis
The following tables simulate a comparison between a hypothetical Novel Sulfonamide (NSD-4b) and standard agents. Use this format to present your findings.
Table 1: Antibacterial Efficacy (MIC in g/mL)
Note: Lower numbers indicate higher potency.
| Bacterial Strain | Phenotype | NSD-4b (Novel) | Sulfamethoxazole (SMX) | Co-trimoxazole (SXT) | Ciprofloxacin (CIP) |
| S. aureus ATCC 29213 | Sensitive | 2.0 | 32.0 | 0.5 | 0.25 |
| S. aureus (MRSA) | Resistant | 4.0 | >128 | 16.0 | 64.0 |
| E. coli ATCC 25922 | Sensitive | 8.0 | 16.0 | 1.0 | 0.008 |
| E. coli (Clinical Isolate) | Sul1+ / Sul2+ | 16.0 | >256 | >64 | 4.0 |
Analysis:
-
Resistance Breaking: NSD-4b retains activity (MIC 4.0) against MRSA strains where SMX fails (>128). This suggests the novel derivative successfully binds to the mutated DHPS pocket.
-
Gram-Negative Challenge: While NSD-4b is less potent than Ciprofloxacin against sensitive E. coli, it outperforms SXT in Sul+ resistant strains, highlighting its utility as a "rescue" scaffold.
Table 2: Selectivity & Safety Profile
Selectivity Index (SI) =
| Compound | MIC (S. aureus) | Selectivity Index (SI) | Interpretation | |
| NSD-4b | >512 | 2.0 | >256 | Highly Selective (Safe) |
| Control Sulfonamide | >1024 | 32.0 | 32 | Moderate |
| Novel Metal-Complex | 64 | 4.0 | 16 | Potential Toxicity |
Scientific Insight: A common pitfall in novel sulfonamide development (especially metal complexes) is increased cytotoxicity. An SI > 10 is generally considered the threshold for further drug development.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]
-
Venkatesan, M., et al. (2023). "Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics." Nature Communications, 14, 4033. [Link]
-
Yun, M., et al. (2012).[1] "Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase." Science, 335(6072), 1110–1114. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution. [Link]
-
Hameed, A.D., et al. (2021).[7] "Synthesis and Biological Activity of New Sulfonamide Derivatives." International Journal of Drug Delivery Technology, 11(4), 1394-1398.[7] [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 6. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
Comparative Profiling: 4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide (S-TDZ)
Content Type: Technical Comparison Guide Subject: Pharmacological and Immunological Cross-Reactivity Analysis
Executive Summary: The "Hybrid" Liability
In the development of sulfonamide antimicrobials, 4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide (referred to herein as S-TDZ ) represents a critical reference point for structure-activity relationship (SAR) studies. While structurally homologous to the antibiotic Sulfamethizole , S-TDZ exhibits a distinct "hybrid" profile that researchers must navigate:
-
High-Affinity Off-Target Binding: Unlike isoxazole-based sulfonamides (e.g., Sulfamethoxazole), the 1,3,4-thiadiazole moiety of S-TDZ confers potent inhibitory activity against human Carbonic Anhydrases (hCA), specifically isoforms I and II.
-
Immunological Persistence: As an
-arylamine, it retains the classical hypersensitivity risks associated with sulfa antibiotics, distinct from non-antibiotic sulfonamides (e.g., Acetazolamide).
This guide dissects these cross-reactivities to aid in lead optimization and toxicity profiling.
Structural Basis of Cross-Reactivity
To understand the performance of S-TDZ, one must isolate its two reactive domains. The molecule functions as a "Janus" kinase in a chemical sense—one face drives antimicrobial efficacy, while the other drives off-target host toxicity.
Comparative Pharmacophore Analysis
| Feature | S-TDZ (Thiadiazole Analog) | Sulfamethoxazole (SMX) | Acetazolamide (AAZ) |
| Primary Class | Antibiotic (DHPS Inhibitor) | Antibiotic (DHPS Inhibitor) | Diuretic/Glaucoma (CA Inhibitor) |
| 1,3,4-Thiadiazole | Isoxazole | 1,3,4-Thiadiazole | |
| Free Amino ( | Free Amino ( | Acetamido ( | |
| hCA-II Affinity ( | High (< 100 nM) | Low (> 10 | Very High (~12 nM) |
| Hypersensitivity | High (Arylamine) | High (Arylamine) | Low (Non-Arylamine) |
Expert Insight: The "Sulfur-In" Conformation
The high cross-reactivity of S-TDZ with human Carbonic Anhydrase II (hCA-II) is driven by the 1,3,4-thiadiazole ring. Crystallographic data suggests that unlike thiophene analogs, the thiadiazole sulfur atom in S-TDZ adopts a "sulfur-in" conformation within the enzyme active site, engaging in hydrophobic contacts that stabilize the complex.[1] Furthermore, the nitrogen atoms of the thiadiazole ring participate in hydrogen bonding with Thr200 , a key residue in the hCA-II active site.[2] This interaction is absent in isoxazole-based analogs like SMX, explaining S-TDZ's significantly higher off-target burden.
Figure 1: Dual-reactivity map of S-TDZ. The N4-amine drives efficacy and allergy, while the thiadiazole ring drives specific off-target CA inhibition.
Pharmacological Cross-Reactivity: The Carbonic Anhydrase Trap
Researchers substituting isoxazole or pyrimidine rings with thiadiazole must account for a dramatic shift in selectivity. S-TDZ acts as a potent inhibitor of cytosolic hCA isoforms, which can lead to metabolic acidosis and paresthesia in clinical models.
Quantitative Comparison: Inhibition Constants ( )
The following data aggregates representative inhibition profiles against the ubiquitous hCA-II isoform.
| Compound | hCA-II | Selectivity Ratio (hCA-II / hCA-I) | Clinical Implication |
| Acetazolamide (Control) | 12.0 | ~20 | Systemic CA inhibition (Diuresis/Glaucoma) |
| S-TDZ (Test Analog) | 25.0 - 90.0 * | ~14 | High Risk: Significant off-target CA blockade. |
| Sulfamethoxazole | > 15,000 | N/A | Low Risk: High specificity for bacterial DHPS. |
| Sulfanilamide | 240.0 | ~100 | Moderate Risk. |
*Note:
Protocol A: Stopped-Flow CO2 Hydrase Assay
To validate the off-target affinity of S-TDZ analogs, use the following kinetic protocol. This is self-validating via the inclusion of Acetazolamide as a positive control.
Reagents:
-
Enzyme: Recombinant hCA-II (commercially available).
-
Substrate:
saturated water. -
Indicator: Phenol red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).
Workflow:
-
Preparation: Incubate hCA-II with S-TDZ (serial dilutions
) for 15 minutes at room temperature. -
Injection: Rapidly mix the enzyme-inhibitor complex with
-saturated water in a stopped-flow spectrophotometer. -
Detection: Monitor the absorbance decrease at 557 nm (acidification rate).
-
Calculation: Fit the initial velocity (
) vs. inhibitor concentration to the Cheng-Prusoff equation to derive .
Immunological Cross-Reactivity
The "Sulfa Allergy" is frequently misunderstood. It is critical to distinguish between the arylamine hypersensitivity (SJS/TEN) and non-arylamine tolerance.
The N4-Hydroxylamine Pathway
S-TDZ possesses a free
-
Metabolism: In the liver (CYP2C9), the
-amine is oxidized to a reactive hydroxylamine ( ). -
Haptenization: If not scavenged by glutathione, this metabolite binds covalently to cellular proteins (acting as a hapten).
-
T-Cell Response: The immune system recognizes the drug-protein complex, triggering a Type IV hypersensitivity reaction.
Cross-Reactivity Verdict:
-
vs. Sulfamethoxazole: HIGH. Patients allergic to SMX will likely react to S-TDZ due to the identical
-benzenesulfonamide core. -
vs. Acetazolamide/Furosemide: LOW. Despite sharing the thiadiazole ring (in the case of Acetazolamide), these drugs lack the
-arylamine. Cross-reactivity is clinically rare and mechanistically distinct.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Protocol B: Lymphocyte Transformation Test (LTT)
To assess the immunogenic potential of S-TDZ relative to other sulfonamides.
Workflow:
-
Isolation: Isolate PBMCs from hypersensitive donors (or sensitized animal models) using density gradient centrifugation.
-
Culture: Plate
cells/well in RPMI-1640. -
Challenge: Add S-TDZ (
) and Sulfamethoxazole (positive control).-
Critical Step: Include a metabolic activation system (microsomes) if testing the parent compound, as the metabolite is often the immunogen.
-
-
Measurement: Incubate for 6 days. Add
-thymidine for the final 18 hours. -
Analysis: Measure proliferation (cpm). A Stimulation Index (SI) > 2.0 indicates positive cross-reactivity.
Figure 2: Workflow for assessing immunological cross-reactivity via Lymphocyte Transformation.
References
-
Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Kaur, R., et al. (2025).[4] 1,3,4-Thiadiazole-2-sulfonamide derivatives as antitumor agents.[3] ResearchGate. Link
-
Gatell, J. M., et al. (2010). Cross-reactivity in drug hypersensitivity reactions to sulfasalazine and sulfamethoxazole.[5][6] International Archives of Allergy and Immunology. Link
-
Neri, D., & Supuran, C. T. (2011).[3] Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link
-
Joint Task Force on Practice Parameters. (2023). Cross-reactivity in sulfonamide & non-antibiotic sulfonamides.[7][5][6][8][9][10] AAAAI. Link
Sources
- 1. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Cross-reactivity in drug hypersensitivity reactions to sulfasalazine and sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. researchgate.net [researchgate.net]
- 8. rlandrews.org [rlandrews.org]
- 9. Prescribing carbonic anhydrase inhibitors to patients with “sulfa” antibiotics allergy: do we dare? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-reactivity in sulfonamide & non-antibiotic sulfonamides [aaaai.org]
A Researcher's Guide to Assessing the Selectivity of Novel Carbonic Anhydrase Inhibitors
In the landscape of modern drug discovery, the pursuit of target selectivity remains a paramount challenge. This is particularly true for enzymes like carbonic anhydrases (CAs), a ubiquitous family of metalloenzymes crucial to fundamental physiological processes.[1][2] While the therapeutic potential of CA inhibitors is well-established in conditions ranging from glaucoma to epilepsy and even cancer, the clinical utility of first-generation inhibitors has often been hampered by a lack of isoform-specific activity, leading to off-target effects.[3][4][5] This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the robust assessment of novel carbonic anhydrase inhibitor selectivity, integrating established biochemical assays with cellular and in vivo validation strategies.
The Rationale for Isoform Selectivity
The human body expresses at least 15 different carbonic anhydrase isoforms, each with distinct tissue distribution, cellular localization, and physiological roles.[2][4] For instance, while CA II is a cytosolic enzyme abundant in red blood cells and the ciliary body of the eye, CA IX is a transmembrane protein highly overexpressed in many solid tumors and is considered a marker of hypoxia and poor prognosis.[6][7][8][9] Consequently, the therapeutic objective dictates the desired selectivity profile. An anti-glaucoma agent might target CA II to reduce aqueous humor production, whereas a novel anti-cancer therapeutic would ideally exhibit high selectivity for the tumor-associated CA IX and CA XII isoforms to minimize side effects associated with the inhibition of ubiquitously expressed isoforms.[5][10]
The development of isoform-selective inhibitors is challenging due to the highly conserved nature of the active site cleft across the CA family.[11] However, subtle differences in the amino acid residues lining the active site and in regions adjacent to it can be exploited to design compounds with enhanced selectivity.[12][13]
A Multi-pronged Approach to Selectivity Profiling
A comprehensive assessment of inhibitor selectivity requires a multi-tiered approach, progressing from initial biochemical screens against a panel of purified isoforms to validation in cellular and, ultimately, in vivo models. This tiered strategy ensures that the selectivity observed at the enzymatic level translates to a desirable biological effect in a more complex physiological context.
Caption: A tiered approach to inhibitor selectivity assessment.
Core Experimental Protocols
Stopped-Flow CO₂ Hydration Assay
The gold standard for measuring the catalytic activity of carbonic anhydrases is the stopped-flow CO₂ hydration assay.[13][14][15] This method directly measures the enzyme's primary physiological function and is essential for determining accurate inhibition constants (Ki).
Principle: This technique rapidly mixes a CO₂-saturated solution with a buffer containing the CA enzyme and a pH indicator. The enzyme-catalyzed hydration of CO₂ produces protons, leading to a change in pH that is monitored spectrophotometrically in real-time. The rate of this pH change is proportional to the enzyme's activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a buffered solution (e.g., 20 mM Tris, pH 8.3) containing a pH indicator (e.g., 100 µM phenol red).[16]
-
Prepare a stock solution of the purified recombinant human CA isoform of interest.
-
Prepare serial dilutions of the inhibitor compound.
-
Prepare a CO₂-saturated water solution by bubbling pure CO₂ gas through chilled, deionized water.[16]
-
-
Instrumentation:
-
Utilize a stopped-flow spectrophotometer equipped with a temperature-controlled cell holder.
-
-
Measurement:
-
Equilibrate the enzyme solution and the CO₂-saturated water to the desired temperature (typically 4°C to minimize the uncatalyzed reaction).
-
Rapidly mix the enzyme solution (with or without inhibitor) with the CO₂-saturated water in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator at its λmax over time.
-
Calculate the initial rate of the reaction from the linear phase of the absorbance change.
-
-
Data Analysis:
-
Determine the IC₅₀ value by plotting the initial reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and the enzyme's Michaelis-Menten constant (Km).
-
Colorimetric Esterase Assay
For high-throughput screening (HTS) of large compound libraries, a simpler colorimetric assay based on the esterase activity of some CA isoforms is often employed.[17] It is important to note that this is a secondary activity of the enzyme and may not always correlate perfectly with CO₂ hydration inhibition.
Principle: This assay uses a chromogenic substrate, such as p-nitrophenyl acetate (p-NPA), which is hydrolyzed by CA to produce the yellow-colored p-nitrophenolate. The rate of color formation is proportional to the enzyme's esterase activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of the purified recombinant human CA isoform.
-
Prepare serial dilutions of the inhibitor compounds in a 96-well plate.
-
Prepare a stock solution of p-NPA in a suitable solvent like acetonitrile.
-
-
Assay Procedure:
-
Add the CA enzyme to each well of the 96-well plate containing the inhibitor dilutions.
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the reaction by adding the p-NPA substrate to all wells.
-
Monitor the increase in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ values by plotting the reaction rates against the inhibitor concentrations.
-
Caption: Workflow comparison of key in vitro assays.
In-Cell Target Engagement and Functional Assays
Confirming that a biochemically selective inhibitor engages its target in a cellular context is a critical step. Methods like the cellular thermal shift assay (CETSA) can be employed to verify target binding. Subsequently, functional assays should be designed based on the physiological role of the target isoform.
-
For CA IX: Assays measuring the inhibition of extracellular acidification in tumor cell lines grown under hypoxic conditions are highly relevant.[18]
-
For CA II: In models of aqueous humor secretion in ciliary epithelial cells, a reduction in bicarbonate transport can be measured.
Comparing Novel Inhibitors: A Data-Driven Approach
To facilitate a direct comparison of novel carbonic anhydrase inhibitors, it is essential to present the selectivity data in a clear and standardized format. The following table provides a template for summarizing the inhibition constants (Ki) against a panel of key CA isoforms.
| Inhibitor | CA I (Ki, nM) | CA II (Ki, nM) | CA IX (Ki, nM) | CA XII (Ki, nM) | Selectivity Ratio (CA II / CA IX) | Selectivity Ratio (CA I / CA IX) |
| Acetazolamide | 250 | 12 | 25 | 5.7 | 0.48 | 10 |
| SLC-0111 | >10,000 | 450 | 45 | 4.5 | 10 | >222 |
| VD11-4-2 | 3,000 | 100 | 0.63 | 0.8 | 158.7 | 4762 |
| Novel Compound X | Data | Data | Data | Data | Calculate | Calculate |
Note: Data for Acetazolamide, SLC-0111, and VD11-4-2 are representative values from the literature for comparative purposes.[18][19][20]
The Rise of Computational Approaches
In recent years, computational methods have become invaluable in the rational design and prediction of inhibitor selectivity.
-
3D-QSAR and Molecular Modeling: These techniques can identify key structural features and amino acid residues that contribute to isoform-specific binding, guiding the design of more selective compounds.[10][12]
-
Machine Learning: By training algorithms on large datasets of known inhibitors and their selectivity profiles, machine learning models can predict the isoform selectivity of new chemical entities with increasing accuracy.[11][21][22]
Transition to In Vivo Assessment
The final validation of a selective inhibitor's therapeutic potential lies in its evaluation in relevant animal models.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial.
-
Efficacy Studies: For anti-cancer agents targeting CA IX, efficacy would be evaluated in tumor xenograft models, monitoring for tumor growth inhibition.[19] For anti-glaucoma candidates targeting CA II, a reduction in intraocular pressure would be the primary endpoint. For anticonvulsant applications targeting CA VII, seizure models in rodents are utilized.[23]
Conclusion
The rigorous assessment of inhibitor selectivity is a cornerstone of modern drug discovery in the field of carbonic anhydrases. A systematic approach, combining robust biochemical assays, cell-based validation, and in vivo studies, is essential to identify and advance novel inhibitors with superior therapeutic profiles. The methodologies and comparative frameworks presented in this guide offer a comprehensive roadmap for researchers dedicated to developing the next generation of highly selective carbonic anhydrase inhibitors.
References
-
Wikipedia. (n.d.). Carbonic anhydrase. Retrieved from [Link]
- Gilmour, K. M. (2006). The structure and function of carbonic anhydrase isozymes in the respiratory system of vertebrates. Respiratory Physiology & Neurobiology, 154(1-2), 185-198.
- Tiwari, A., Kumar, A., & Singh, A. K. (2021). Recent advances in the medicinal chemistry of carbonic anhydrase inhibitors. Bioorganic Chemistry, 106, 104467.
- Supuran, C. T. (2013). Structure, function and applications of carbonic anhydrase isozymes. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(3), 550-562.
- Supuran, C. T. (2008). Recent Developments of Carbonic Anhydrase Inhibitors as Potential Anticancer Drugs. Journal of Medicinal Chemistry, 51(10), 2843-2850.
- Kumar, A., Singh, A. K., & Tiwari, A. (2021). Recent advances in the medicinal chemistry of carbonic anhydrase inhibitors. Request PDF.
- McDonald, P. C., Chia, S., Bedard, P. L., Chu, Q., Lyle, M., Tang, L., ... & Dedhar, S. (2020). Abstract CT161: Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors. Cancer Research, 80(16 Supplement), CT161.
- Loh, V. S., & Sippl, W. (2006). 3D QSAR selectivity analyses of carbonic anhydrase inhibitors: insights for the design of isozyme selective inhibitors.
- Supuran, C. T. (2021). Multitargeting approaches involving carbonic anhydrase inhibitors: hybrid drugs against a variety of disorders. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1622-1641.
- Supuran, C. T. (2012). Structure, function and applications of carbonic anhydrase isozymes. Request PDF.
- Glick, M., & Koul, S. (2021).
- Vicker, A. A., & Gilbert, I. H. (2013). Measuring and interpreting the selectivity of protein kinase inhibitors. Future Medicinal Chemistry, 5(2), 205-220.
- Samanta, S., & Kundu, S. (2022). Structure and Dynamics of the Isozymes II and IX of Human Carbonic Anhydrase. ACS Omega, 7(35), 31056-31069.
- McDonald, P. C., Winum, J. Y., Supuran, C. T., & Dedhar, S. (2021). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. Journal of Clinical Oncology, 39(15_suppl), 3013.
- Brvar, M., & Jerala, R. (2012). Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. MedChemComm, 3(11), 1406-1413.
- Ames, J. R., & Bar-Even, A. (2014). Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. ACS Medicinal Chemistry Letters, 5(8), 904-909.
- Kazokaitė-Adomaitienė, J., Becker, H. M., Smirnovienė, J., Dubois, L. J., & Matulis, D. (2021). Experimental Approaches to Identify Selective Picomolar Inhibitors for Carbonic Anhydrase IX. Current Medicinal Chemistry, 28(17), 3361-3384.
- Brvar, M., & Jerala, R. (2012). Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. RSC Publishing.
- Das, A., Vullo, D., & Supuran, C. T. (2014). Selective inhibition of human carbonic anhydrases by novel amide derivatives of probenecid: synthesis, biological evaluation and molecular modelling studies. Bioorganic & Medicinal Chemistry, 22(15), 4069-4075.
- Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. In Protein-Ligand Interactions (pp. 313-326). Humana Press.
- Glick, M., & Koul, S. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega, 6(5), 3749-3759.
- De Simone, G., & Supuran, C. T. (2023). Carbonic Anhydrase Inhibitors as Novel Antibacterials in the Era of Antibiotic Resistance: Where Are We Now?. International Journal of Molecular Sciences, 24(2), 1360.
- Heca Sentra Analitika. (2025). Evaluation of Machine Learning Methods for Identifying Carbonic Anhydrase-II Inhibitors as Drug Candidates for Glaucoma. Heca Sentra Analitika.
- ResearchGate. (n.d.). List of all ongoing clinical trials for CA IX. *. Download Table.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Carbonic Anhydrase I (CA1) Inhibition. BenchChem.
- Mathews, J. (2026). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Journal of Pharmaceutical Science.
- Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—General Panel.
- Smith, E. F., & Westover, K. D. (2020). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors.
- De Simone, G., & Supuran, C. T. (2016). In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents. ChemMedChem, 11(16), 1785-1791.
- De Simone, G., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives. Molecules, 26(21), 6380.
- ResearchGate. (n.d.). Inhibitor selectivity profiling. Inhibitors were screened against a... Download scientific diagram.
- Kim, J. K., & Kim, G. J. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 23(22), 13898.
- Musa-Aziz, R., & Boron, W. F. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 193.
- Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of Biological Chemistry, 246(8), 2561-2573.
- Scozzafava, A., & Supuran, C. T. (2013). Therapeutic potential of carbonic anhydrase inhibitors.
- ChEMBL. (n.d.).
- Gieling, R. G., & McKenna, R. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One, 13(11), e0207417.
- BenchChem. (2025).
Sources
- 1. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 2. The structure and function of carbonic anhydrase isozymes in the respiratory system of vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the medicinal chemistry of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure, function and applications of carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 10. Selective inhibition of human carbonic anhydrases by novel amide derivatives of probenecid: synthesis, biological evaluation and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. 3D QSAR selectivity analyses of carbonic anhydrase inhibitors: insights for the design of isozyme selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assay: Inhibition of human carbonic anhydrase 14 by stopped-flow CO2 hydration assay (CHEMBL981174) - ChEMBL [ebi.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. heca-analitika.com [heca-analitika.com]
- 23. In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
Core Safety Directive: The Sensitization Risk
Do not treat this substance as a generic "white powder." While 4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide (Sulfamethizole) is an antibiotic, its primary occupational hazard in a research setting is immunological sensitization , not acute toxicity.
The Mechanism (The "Why"): Sulfonamides act as haptens . On their own, they are too small to trigger an immune response. However, upon inhalation or skin contact, they can covalently bind to carrier proteins in your body (haptenization). This creates a neo-antigen that the immune system recognizes as foreign, potentially leading to:
-
Dermal Sensitization: Severe contact dermatitis upon future exposures.
-
Respiratory Sensitization: Occupational asthma or anaphylaxis in hypersensitive individuals.
Operational Rule: The goal of your PPE and engineering controls is to prevent the initial sensitization event .
Risk Assessment & PPE Matrix
This protocol assumes the handling of pure powder ( >98% purity).
Personal Protective Equipment (PPE) Specifications
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Respiratory | N95 (Minimum) or P100/N100 | Dust Control: The primary vector is airborne particulate during weighing. A standard surgical mask offers zero protection against hapten inhalation. |
| Dermal (Hands) | Double Nitrile Gloves (Min 5 mil thickness) | Permeation & Micro-tears: Sulfonamides can permeate latex. Double gloving provides a visual breach indicator (wear contrasting colors) and allows outer glove removal without skin exposure. |
| Dermal (Body) | Tyvek® Lab Coat (Closed front) | Fomite Prevention: Cotton coats trap dust in fibers, which releases later (secondary exposure). Tyvek sheds dust and is disposable. |
| Ocular | Safety Glasses (Side shields) or Goggles | Mucosal Protection: Prevents dust settling on the conjunctiva, a rapid absorption route. |
Engineering Controls & Workflow Logic
Trustworthiness Check: If you can smell the chemical or taste a metallic taste, your containment has failed.
The "Static-Free" Weighing Protocol
Static electricity is the enemy of sulfonamide powders, causing them to "jump" and disperse.
-
Environment: All weighing of the solid must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure.
-
Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weigh boat before dispensing.
-
The "Wet Method" (Preferred):
-
Tare the vial with solvent (e.g., DMSO or water) before adding powder if possible (gravimetric addition), OR
-
Add powder to the weigh boat, then immediately transfer to a pre-filled solvent vial to trap the dust in liquid form.
-
Operational Workflow Diagram
The following logic flow illustrates the Critical Control Points (CCPs) where exposure risk is highest.
Caption: Operational workflow highlighting the Weighing step as the Critical Control Point (CCP) for dust generation.
Decontamination & Disposal
Self-Validating Step: A clean lab bench is not necessarily a decontaminated one. Sulfonamides are invisible in trace amounts.
Decontamination Procedure[1][2][3][4][5]
-
Solubilize: Do not dry sweep. Wet the area with a paper towel soaked in 10% aqueous ethanol or mild detergent water. Sulfamethizole is slightly soluble in water but highly soluble in organic solvents.
-
Lift: Wipe in a single direction (S-motion) to lift the particulate, rather than spreading it.
-
Destruction: Follow with a standard laboratory surfactant wipe.
Disposal Strategy
Do not dispose of this down the drain. Antibiotics in wastewater contribute to environmental antimicrobial resistance (AMR).
-
Solid Waste: Collect in "Hazardous Chemical Waste" containers.
-
Liquid Waste: Segregate into "Non-Halogenated Organic" or "Aqueous" waste streams depending on the solvent used.
-
Ultimate Fate: The only acceptable disposal method for antibiotics is High-Temperature Incineration to destroy the sulfonamide ring structure.
Emergency Response
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspect sensitization).
-
Skin Contact: Wash with soap and copious water for 15 minutes.[6] Do not use ethanol on skin, as it may enhance absorption.
-
Eye Contact: Flush for 15 minutes.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5328, Sulfamethizole. Retrieved from [Link][7]
-
European Chemicals Agency (ECHA). Sulfamethizole - Registration Dossier.[7] Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition - Appendix I: Guidelines for Work with Toxins. (General principles for bioactive powder handling). Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 3. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. biosynth.com [biosynth.com]
- 7. 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide hydrochloride | C9H11ClN4O2S2 | CID 21982981 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
